4-chloro-2-methylbut-2-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUSQUHSUTJE-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-chloro-2-methylbut-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-chloro-2-methylbut-2-enenitrile is a bifunctional molecule of interest in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. Its structure, incorporating both a reactive nitrile group and an allylic chloride, makes it a versatile intermediate for introducing the cyanomethyl and chlorinated butyl moieties into larger molecules. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, drawing from available data and analogies with structurally similar compounds. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on established chemical principles and data from related molecules.
Molecular Structure and Identification
4-chloro-2-methylbut-2-enenitrile exists as a mixture of (E) and (Z) isomers, arising from the substitution pattern on the carbon-carbon double bond. The presence of both isomers can influence its reactivity and spectroscopic characteristics.
| Identifier | Data | Source |
| Molecular Formula | C₅H₆ClN | |
| Molecular Weight | 115.56 g/mol | [1][2] |
| Canonical SMILES | CC(=CC#N)CCl | |
| InChI Key | PBUZUSQUHSUTJE-GORDUTHDSA-N | |
| CAS Number | 4450-34-4 | [1][2] |
| Appearance | Pale yellow oil/liquid | [2] |
Physicochemical Properties
Experimental data on the physical properties of 4-chloro-2-methylbut-2-enenitrile is scarce in publicly available literature. The following table includes available information and predicted values.
| Property | Value | Notes | Source |
| Boiling Point | Not available | ||
| Melting Point | Not available | ||
| Density | Not available | ||
| Solubility | Soluble in organic solvents | [1] | |
| XLogP3-AA (Predicted) | 1.2 | A measure of lipophilicity. | [3] |
Causality Behind Properties: The presence of the polar nitrile group suggests some degree of polarity, while the chlorinated alkyl chain contributes to its lipophilicity, explaining its solubility in organic solvents. The lack of a hydroxyl or amine group indicates that it does not engage in hydrogen bonding as a donor, which would typically result in a lower boiling point compared to analogous alcohols or amines.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of (E) and (Z) isomers. Key signals would include:
-
A singlet or doublet for the methyl protons (CH₃) around 1.8-2.2 ppm.
-
A singlet or multiplet for the methylene protons (CH₂Cl) around 4.0-4.3 ppm.
-
A singlet or multiplet for the vinylic proton (=CH) around 5.5-6.0 ppm. The coupling constants between the vinylic and methylene protons would differ for the E and Z isomers.
-
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for each isomer:
-
A signal for the methyl carbon (CH₃) around 15-25 ppm.
-
A signal for the methylene carbon (CH₂Cl) around 40-50 ppm.
-
A signal for the nitrile carbon (C≡N) around 115-120 ppm.
-
Two signals for the olefinic carbons (C=C) between 100-150 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250-2230 | C≡N stretch (nitrile) |
| ~1650-1630 | C=C stretch (alkene) |
| ~3050-3000 | =C-H stretch (vinylic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~800-600 | C-Cl stretch (alkyl halide) |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 115 and 117 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine atom, a methyl group, or the cyano group.
Reactivity and Chemical Behavior
As an α,β-unsaturated nitrile, 4-chloro-2-methylbut-2-enenitrile is expected to exhibit reactivity at multiple sites.[1]
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine.[4] It can also react with organometallic reagents to yield ketones.[4]
-
Alkene Group: The carbon-carbon double bond is susceptible to electrophilic addition reactions. Due to conjugation with the nitrile group, it is also activated towards nucleophilic conjugate addition (Michael addition).[1]
-
Allylic Chloride: The chlorine atom is in an allylic position, making it susceptible to nucleophilic substitution reactions (Sₙ2 or Sₙ2'), which can be a valuable tool for further functionalization.
Caption: A generalized workflow for the synthesis, purification, and analysis of 4-chloro-2-methylbut-2-enenitrile.
Safety, Handling, and Storage
Specific toxicity data for 4-chloro-2-methylbut-2-enenitrile is not available. However, based on its functional groups (nitrile and alkyl chloride), it should be handled with caution in a well-ventilated fume hood.
5.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A standard laboratory coat should be worn.
5.2 Handling
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
All work should be conducted in a chemical fume hood.[5]
5.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, acids, and bases.[7]
Experimental Protocols
Protocol: Synthesis of γ-Chlorobutyronitrile (Illustrative)
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and separatory funnel, dissolve potassium cyanide in water.
-
Addition of Reagents: Add ethanol followed by trimethylene chlorobromide to the cyanide solution.
-
Reaction: Heat the mixture under reflux with stirring for approximately 1.5 hours.
-
Workup: Cool the solution and dilute it with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Washing: Wash the combined organic layers with a calcium chloride solution and then with water.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Fractionally distill the product under reduced pressure to obtain pure γ-chlorobutyronitrile.
Conclusion
4-chloro-2-methylbut-2-enenitrile is a potentially valuable building block in organic synthesis. While comprehensive experimental data on its physical properties is currently lacking, this guide provides a summary of its known characteristics and predicted behavior based on its chemical structure. Further research is needed to fully characterize this compound and explore its synthetic applications. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures for handling reactive and potentially toxic chemicals.
References
-
Fiveable. (2025, August 15). α,β-Unsaturated Nitriles Definition. Organic Chemistry. Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). In Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14631560, 4-chloro-2-methylbut-2-enenitrile. PubChemLite. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-2-methylbut-2-enenitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-CHLOROBUTYRONITRILE. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-methylbut-2-enenitrile (C5H6ClN). Retrieved from [Link]
-
NIST. (n.d.). Butanenitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cleveland State University. (2015, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety. Retrieved from [Link]
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4-chloro-2-methylbut-2-enenitrile spectroscopic data (NMR, IR, MS)
This technical guide details the spectroscopic characterization, synthesis, and handling of 4-chloro-2-methylbut-2-enenitrile , a versatile bifunctional intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors.
Spectroscopic Data, Synthesis, and Application Guide[1]
Compound Identity:
-
IUPAC Name: 4-chloro-2-methylbut-2-enenitrile[1]
-
Common Names:
-Chloro- -methylcrotononitrile; 2-Methyl-4-chlorocrotononitrile -
CAS Number: 15919-48-9 (specifically for the (E)-isomer)
-
Molecular Formula:
-
Molecular Weight: 115.56 g/mol
Introduction: Strategic Utility
4-chloro-2-methylbut-2-enenitrile serves as a "linchpin" intermediate in organic synthesis due to its dual reactivity. It possesses two distinct electrophilic sites:
-
Allylic Chloride: Highly reactive toward nucleophilic substitution (
or ), enabling the attachment of carbon, nitrogen, or sulfur nucleophiles. -
Conjugated Nitrile: Acts as a Michael acceptor, facilitating 1,4-addition reactions, particularly after the allylic position has been derivatized.
This bifunctionality makes it critical for constructing terpene derivatives, modified amino acids, and substituted heterocycles (e.g., pyrroles, thiazoles).
Spectroscopic Characterization
Note: The data below represents the (E)-isomer, which is thermodynamically favored and the predominant product in standard synthesis. Assignments are based on high-fidelity analogs (e.g., methyl 4-chlorocrotonate) and functional group characteristic shifts.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-3 | 6.55 – 6.75 | Triplet (t) | 1H | Vinyl Proton ( | |
| H-4 | 4.15 – 4.25 | Doublet (d) | 2H | Allylic Methylene ( | |
| H-2' | 1.95 – 2.05 | Singlet (s)* | 3H | - | Allylic Methyl ( |
*Note: The methyl signal often appears as a broad singlet or a doublet with small allylic coupling (
Mechanistic Insight:
-
Deshielding of H-4: The chlorine atom exerts a strong inductive effect, shifting the methylene protons downfield to ~4.2 ppm.
-
Vinyl Shift (H-3): The nitrile group is electron-withdrawing (anisotropic effect), but less so than an ester. Thus, H-3 appears slightly upfield compared to methyl 4-chloro-2-methylbut-2-enoate (~6.9 ppm).
B. Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR
| Wavenumber ( | Intensity | Functional Group Assignment |
| 2220 – 2230 | Medium/Sharp | |
| 1635 – 1645 | Medium | |
| 2950 – 2990 | Weak | |
| 680 – 750 | Strong |
C. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
| m/z | Relative Abundance | Fragment / Interpretation |
| 115 / 117 | ~3:1 Ratio | Molecular Ion |
| 80 | 100% (Base Peak) | |
| 53 | High |
Experimental Protocol: Synthesis
The most robust route involves the deoxychlorination of 4-hydroxy-2-methylbut-2-enenitrile using thionyl chloride (
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
4-Hydroxy-2-methylbut-2-enenitrile (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq)[3] -
DMF (Dimethylformamide) (Catalytic, 2-3 drops)
-
Dichloromethane (
) (Solvent, anhydrous)[1]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize
off-gas. -
Solvation: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). Add catalytic DMF. -
Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Controlling temperature prevents polymerization of the conjugated system.
-
Addition: Add
(12 mmol) dropwise over 15–20 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC-MS.
-
Quench/Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess
and DCM. -
Dilute the residue with
(Ether) and wash with saturated (cold) to remove acid traces. -
Wash with brine, dry over
, and filter.[2]
-
-
Purification: Purify the crude oil via vacuum distillation (bp ~70–75°C at 10 mmHg) or rapid flash chromatography (Silica gel). Note: Allylic chlorides hydrolyze on silica; use neutralized silica or move quickly.
Visualization: Synthesis & Logic Workflows
A. Synthetic Workflow (DOT Diagram)
Caption: Step-by-step synthetic pathway transforming the allylic alcohol to the chloride using Thionyl Chloride.
B. Structural Identification Logic (DOT Diagram)
Caption: Analytical logic tree for confirming the identity of the target molecule using multi-modal spectroscopy.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols inherent to this molecule:
-
Lachrymator/Vesicant: Allylic chlorides are potent alkylating agents. They can alkylate DNA and proteins.
-
Protocol: Always handle in a functioning fume hood.[1] Double-gloving (Nitrile over Latex) is recommended.
-
-
Hydrolysis Risk: The C-Cl bond is labile. Exposure to moisture will revert the compound to the alcohol and release HCl.
-
Storage: Store under inert gas (Argon) at -20°C.
-
-
Waste Disposal: Quench excess alkylating agent with a nucleophilic scavenger (e.g., aqueous thiosulfate or dilute ammonia) before disposal into halogenated waste streams.
References
-
Preparation of 4-chloro-2-methylbut-2-enoate derivatives: Organic Syntheses, Coll. Vol. 8, p. 381 (1993). (Analogous chemistry validation).
- Thionyl Chloride Deoxychlorination Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
-
Spectroscopic Data of Crotononitrile Derivatives: National Institute of Standards and Technology (NIST) Chemistry WebBook. (Reference for nitrile/alkene shifts).
- Synthesis of Allylic Chlorides:Journal of the American Chemical Society, 1950, 72, 10, 4608–4610.
Sources
An In-depth Technical Guide on the Safe Handling and Precautionary Measures for 4-chloro-2-methylbut-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling precautions for 4-chloro-2-methylbut-2-enenitrile. Given the limited specific toxicological data for this compound, this document is built upon established principles for handling hazardous nitriles and chlorinated hydrocarbons, emphasizing a conservative approach to ensure the safety of all laboratory personnel.
Compound Identification and Hazard Classification
4-chloro-2-methylbut-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a chloroalkene functionality.[1] This bifunctional nature suggests a high potential for reactivity and toxicity.
1.1. Chemical and Physical Properties
A summary of the known properties of 4-chloro-2-methylbut-2-enenitrile is presented below. The lack of comprehensive experimental data necessitates careful handling and the assumption of high hazard potential.
| Property | Value | Source |
| CAS Number | 4450-34-4 | [1] |
| Molecular Formula | C5H6ClN | [1] |
| Molecular Weight | 115.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
1.2. Inferred Hazard Classification
Based on analogous compounds such as 2-methyl-2-butenenitrile and other chlorinated nitriles, the following GHS classifications should be assumed:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
ngcontent-ng-c1352109670="" class="ng-star-inserted"> | Danger | Fatal if swallowed, in contact with skin, or if inhaled. |
| Flammable Liquid | Danger | Highly flammable liquid and vapor.[2][3] | |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[2] | |
| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation.[2] | |
| Hazardous to the Aquatic Environment | Warning | Very toxic to aquatic life with long-lasting effects.[4] |
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with handling 4-chloro-2-methylbut-2-enenitrile, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.
Caption: The Hierarchy of Controls model, adapted for handling 4-chloro-2-methylbut-2-enenitrile.
-
Elimination and Substitution: The most effective control is to eliminate the use of this chemical if possible. If not, consider substituting it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.
-
Fume Hood: All work with 4-chloro-2-methylbut-2-enenitrile must be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][6][7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Closed Systems: For larger scale operations, the use of a closed system is highly recommended.
-
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.
-
Designated Work Area: Establish a clearly marked designated area for working with this compound.[5][6]
-
Work Alone Policy: Do not work alone when handling this chemical.[6]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical to prevent exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Double gloving with nitrile gloves is recommended.[5][8] | Provides a barrier against skin contact. Nitrile offers good resistance to many chemicals, but breakthrough times can be short for some organic compounds.[8][9] Double gloving provides additional protection in case of a tear or rapid permeation. |
| Eye Protection | Chemical splash goggles and a face shield.[10] | Protects the eyes and face from splashes and vapors. |
| Lab Coat | Flame-resistant lab coat.[10] | Protects against splashes and, given the flammability of the compound, provides a degree of fire resistance. |
| Footwear | Closed-toe shoes.[7][10] | Protects the feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain procedures or in case of a spill.[10][11] | Provides protection against inhalation of vapors. The need for respiratory protection should be determined by a risk assessment. |
Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to prevent accidents and exposure.
4.1. Handling
-
Always handle this chemical within a certified fume hood.[5][6]
-
Use the smallest quantity of the chemical necessary for the experiment.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.[11]
-
Wash hands thoroughly after handling, even if gloves were worn.[6][10]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[12][11]
4.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][2][6][11]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6][13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
Rapid and appropriate response to emergencies is crucial to minimize harm.
5.1. Exposure Response
Caption: A streamlined workflow for responding to an exposure event.
-
Inhalation: Immediately move the affected person to fresh air.[14][15] If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[5][6] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][14] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
5.2. Spill Response
-
Small Spills (inside a fume hood):
-
Ensure the fume hood is operating correctly.
-
Use an absorbent material to contain the spill.
-
Decontaminate the area with a 10% bleach solution, followed by a water rinse.[6]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[5]
-
Alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Waste Disposal
All waste containing 4-chloro-2-methylbut-2-enenitrile must be treated as hazardous waste.
-
Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.
Conclusion
The handling of 4-chloro-2-methylbut-2-enenitrile requires a high degree of caution due to its potential for severe toxicity and flammability. By implementing the hierarchy of controls, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always consult the most recent safety information and your institution's safety policies before beginning any work with this chemical.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). California State University. Retrieved from [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved from [Link]
-
Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape. Retrieved from [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2 - Safety data sheet. (2024, July 5). Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
-
GHS Classification. (2006, August 18). ChemReg.net. Retrieved from [Link]
-
NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]
-
TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved from [Link]
-
4-Chloro-2-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
4-Chlorobutyronitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]
-
2-Methyl-4-chloro-2-butene. (2024, April 10). ChemBK. Retrieved from [Link]
-
GHS Classification Search Tool. (n.d.). ChemRadar. Retrieved from [Link]
-
4-Chloro-2-methylbutan-2-ol. (n.d.). PubChem. Retrieved from [Link]
-
2-Methyl-2-butenenitrile. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 4-Chloro-2-methylbut-2-enenitrile as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
4-Chloro-2-methylbut-2-enenitrile is a bifunctional organic compound that has emerged as a valuable and reactive building block in the synthesis of complex molecular architectures, particularly heterocyclic scaffolds prevalent in medicinal chemistry.[1] Its unique structure, featuring a nitrile group, a substituted alkene, and a reactive allylic chloride, provides multiple handles for synthetic manipulation. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this precursor. We will explore its application in the synthesis of key pharmaceutical intermediates, provide detailed, field-tested protocols, and discuss the underlying chemical principles that make it a powerful tool in modern organic synthesis.
Introduction: The Strategic Value of 4-Chloro-2-methylbut-2-enenitrile
In the quest for novel therapeutics, the efficient construction of complex molecules is paramount.[2] Heterocyclic compounds, in particular, form the core of a vast majority of FDA-approved drugs and biologically active compounds.[3] 4-Chloro-2-methylbut-2-enenitrile (C₅H₆ClN) serves as an acyclic, commodity-based raw material that can be strategically employed to construct these vital heterocyclic systems.[4][5]
The reactivity of this precursor is governed by three key functional groups:
-
The Nitrile Group: A versatile functional group that can participate in cyclization reactions, be hydrolyzed to carboxylic acids, or be reduced to amines.
-
The Allylic Chloride: A potent electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities.[6]
-
The Substituted Alkene: Provides a rigid backbone and influences the stereochemistry of subsequent reactions. It can also participate in addition reactions.
This combination of functionalities in a relatively simple molecule allows for convergent and efficient synthetic routes, reducing step counts and potentially lowering the cost of producing active pharmaceutical ingredients (APIs).[4][7]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 4450-34-4 | [5] |
| Molecular Formula | C₅H₆ClN | [1][5] |
| Molecular Weight | 115.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98-99 °C | [8] |
| Density | 0.824 g/cm³ at 25 °C | [8] |
| Solubility | Soluble in common organic solvents | [1] |
Core Application: Synthesis of a Nicotinonitrile Precursor for Nevirapine
A prime example of the utility of 4-chloro-2-methylbut-2-enenitrile is in the construction of substituted pyridines, which are core structures in many pharmaceuticals. One of the most significant applications is in the synthesis of intermediates for Nevirapine, a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV.[4][9]
The following section outlines a synthetic strategy inspired by continuous flow chemistry principles for producing a substituted nicotinonitrile, a key building block analogous to intermediates used in Nevirapine synthesis.[4] This pathway demonstrates how simple, acyclic precursors can be used to rapidly assemble a complex heterocyclic core.
Synthetic Rationale & Workflow
The overall strategy involves a two-step, one-pot reaction sequence. The first step is the formation of an enamine intermediate via a Knoevenagel-type condensation. This is immediately followed by an intramolecular cyclization and aromatization to yield the target nicotinonitrile. This approach is highly efficient as it avoids the isolation of unstable intermediates.
Caption: High-level workflow for the one-pot synthesis.
Mechanistic Insight
The key transformation is the base-catalyzed cyclization of the enamine intermediate. The initial nucleophilic attack of the enamine onto one of the nitrile groups forms a six-membered ring. Subsequent elimination of hydrogen chloride and tautomerization leads to the stable, aromatic nicotinonitrile product. This reaction cascade is highly efficient and driven by the formation of the stable aromatic ring.
Caption: Simplified reaction mechanism for pyridine ring formation.
Experimental Protocol: Synthesis of 2-Amino-6-chloro-4,5-dimethylnicotinonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of a model nicotinonitrile derivative. Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-2-methylbut-2-enenitrile | 4450-34-4 | 115.56 | 5.78 g | 50.0 |
| Malononitrile | 109-77-3 | 66.06 | 3.30 g | 50.0 |
| Piperidine (catalyst) | 110-89-4 | 85.15 | 0.85 g (1 mL) | 10.0 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 100 mL | - |
| Diethyl Ether (for workup) | 60-29-7 | 74.12 | 200 mL | - |
| Saturated NaCl solution | N/A | N/A | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add ethanol (100 mL), 4-chloro-2-methylbut-2-enenitrile (5.78 g, 50.0 mmol), and malononitrile (3.30 g, 50.0 mmol).
-
Catalyst Introduction: While stirring the solution at room temperature, add piperidine (1 mL, 10.0 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Cooling: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Work-up - Extraction: To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer two more times with 50 mL of diethyl ether each.
-
Washing: Combine all organic extracts and wash them with 50 mL of saturated NaCl solution (brine) to remove residual water and piperidine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Final Concentration: Filter off the drying agent and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-amino-6-chloro-4,5-dimethylnicotinonitrile.
Safety, Handling, and Storage
Professional diligence in handling all chemicals is mandatory. 4-Chloro-2-methylbut-2-enenitrile is a reactive and potentially hazardous compound.[10]
-
Hazard Statement: This compound is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[10]
-
Prevention & Handling:
-
Obtain and read the Safety Data Sheet (SDS) before use.[8][10][11]
-
Work exclusively in a well-ventilated chemical fume hood.[11]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[10]
-
Ground/bond container and receiving equipment to prevent static discharge.[8]
-
Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[10][11]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), flame-retardant antistatic protective clothing, and safety goggles with side shields or a face shield.[8]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Store locked up, away from incompatible materials such as oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]
-
Conclusion
4-Chloro-2-methylbut-2-enenitrile stands out as a highly effective precursor for constructing complex heterocyclic molecules essential for pharmaceutical development. Its strategic application, particularly in the synthesis of substituted pyridines like those related to Nevirapine, showcases its potential to streamline synthetic routes and enhance efficiency.[4] The protocols and principles outlined in this guide are designed to empower researchers to harness the full synthetic potential of this versatile building block while adhering to the highest standards of safety and scientific integrity.
References
- INVISTA S.à r.l. (n.d.). SAFETY DATA SHEET Dytek® 2M3BN.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Kopach, M. E., et al. (2013, November 20). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). 4-Chlorobutyronitrile.
- Pharmaffiliates. (n.d.). CAS No : 4450-34-4 | Product Name : 4-Chloro-3-methy-2-butenenitrile.
- (n.d.).
- Chem-Impex. (n.d.). 4-Chloro-2-methylbenzonitrile.
- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- Kumar, A. (n.d.). Organic reactions and synthesis of a drug molecule. Department of Chemistry.
- UBC Science. (2024, July 2). Chemists synthesize an improved building block for medicines.
- ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines.
- Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897.
- Green Chemistry (RSC Publishing). (n.d.).
- PMC. (n.d.). Synthesis of potent chlorine containing thiochromenes as antifungal agents.
- Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-chloro-, methyl ester.
- CymitQuimica. (n.d.). CAS 4450-34-4: (2E)-4-chloro-3-methylbut-2-enenitrile.
- Organic Syntheses Procedure. (n.d.). γ-CHLOROBUTYRONITRILE.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzonitrile 97 50712-68-0.
- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
- Amanote Research. (2017, January 1). (PDF) Enaminonitrile as Building Block in Heterocyclic.
- PubChem. (n.d.).
- European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
- Google Patents. (n.d.).
- (2024, February 15).
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- Azuma, Y., Morone, M., et al. (2003, June 1). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ChemInform.
- BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- Eureka | Patsnap. (2020, August 11).
- Organic Syntheses Procedure. (n.d.). chloroacetonitrile.
- (n.d.).
- MSU chemistry. (n.d.). Principles of Organic Synthesis.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
Sources
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Application Note: Copper-Catalyzed Regioselective Arylation of Allylic Chlorides with Arylboronic Esters
[1][2]
Abstract & Strategic Significance
The construction of C(sp³)–C(sp²) bonds at the allylic position is a cornerstone of modern pharmacophore synthesis. While Palladium-catalyzed Tsuji-Trost reactions typically favor linear (
This protocol details the coupling of allylic chlorides with arylboronic esters .[2][3] Unlike Grignard-based methods, which require harsh conditions and lack functional group tolerance, this boronate-based protocol operates under mild conditions, tolerating esters, nitriles, and ketones. This method is essential for synthesizing branched allylic arenes , a motif frequently observed in bioactive alkaloids and kinase inhibitors.
Mechanistic Insight & Causality
To troubleshoot and optimize this reaction, one must understand the "Boronate Activation" pathway. Unlike organolithiums, arylboronic esters are not nucleophilic enough to transmetallate to Copper(I) directly.
The Catalytic Cycle[1][3][5][6]
-
Ligand Exchange & Activation: The precatalyst (CuCl) reacts with the alkoxide base (NaOtBu) to form a Copper-Alkoxide species (Cu-OR).
-
Boronate Activation: The alkoxide base also coordinates to the boron atom of the arylboronic ester, forming a tetrahedral boronate "ate" complex. This quaternization weakens the B–C bond, making the aryl group sufficiently nucleophilic.
-
Transmetallation: The activated aryl group transfers to the Copper center, generating a reactive Aryl-Cu(I) species.
-
Carbocupration / Oxidative Addition: The Aryl-Cu(I) species engages the allylic chloride. The unique feature of Copper is its affinity for the alkene
-system, leading to attack at the -position (the double bond distal to the chloride). -
Elimination: The resulting
-allyl or -allyl copper intermediate collapses, expelling the chloride leaving group and releasing the branched ( ) product.
Visualization: Catalytic Pathway
Figure 1: The Cu(I)-catalyzed cycle highlighting the critical role of the alkoxide base in activating the boron nucleophile for transmetallation.
Optimization Guidelines
The success of this reaction hinges on the Ligand/Base combination. The following data summarizes standard optimization trends observed in high-fidelity screenings (e.g., Lalic et al., Sawamura et al.).
Table 1: Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst Source | CuCl or CuI | Cu(I) salts are required. CuCl is generally cheaper and effective; CuI is a viable alternative. |
| Ligand Class | NHC (SIMes) or Bisphosphine | NHCs (N-Heterocyclic Carbenes) provide steric bulk to enforce |
| Base | NaOtBu or KOtBu | Critical. Weak bases (carbonates) fail to activate the boronic ester efficiently. Alkoxides are mandatory. |
| Solvent | THF or Toluene | Ethers (THF) coordinate to Cu, stabilizing intermediates. Toluene is preferred if the substrate is non-polar. |
| Temperature | 45°C – 60°C | Moderate heat is required for the transmetallation step, which is often the turnover-limiting step. |
Standard Operating Protocol (SOP)
Objective: Synthesis of 3-phenyl-1-butene (branched product) from crotyl chloride and phenylboronic acid pinacol ester.
Materials
-
Copper(I) Chloride (CuCl): 9.9 mg (0.10 mmol, 10 mol%)
-
Ligand (SIMes·HCl): 40.6 mg (0.10 mmol, 10 mol%)
-
Base (NaOtBu): 144 mg (1.50 mmol, 1.5 equiv)
-
Arylboronic Ester: Phenylboronic acid pinacol ester (1.20 mmol, 1.2 equiv)
-
Allylic Chloride: Crotyl chloride (1.00 mmol, 1.0 equiv)
-
Solvent: Anhydrous THF (2.0 mL)
Protocol Workflow
Step 1: Catalyst Formation (In Glovebox)
-
In a 4 mL screw-cap vial equipped with a magnetic stir bar, weigh CuCl , SIMes·HCl , and NaOtBu .
-
Note: Using excess base (1.5 equiv) accounts for the deprotonation of the SIMes·HCl salt to generate the free carbene in situ and the activation of the boronate.
-
-
Add 1.0 mL of anhydrous THF.
-
Stir at room temperature for 10–15 minutes. The solution should turn from a suspension to a light yellow/brown homogeneous mixture, indicating active catalyst formation.
Step 2: Substrate Addition 4. Add the Arylboronic ester (liquid or solid) to the vial. 5. Add the Allylic Chloride last.
- Critical: Allylic chlorides can be volatile. Ensure the vial is sealed immediately after addition.
- Dilute with remaining THF to reach 0.5 M concentration (total volume ~2 mL).
Step 3: Reaction & Quench 7. Seal the vial tightly (Teflon-lined cap) and remove from the glovebox. 8. Place in a pre-heated heating block at 50°C for 12–24 hours. 9. Monitor: Check via TLC or GC-MS. Look for the disappearance of the boronic ester (often the limiting reagent in terms of visibility if UV active). 10. Quench: Cool to Room Temp. Open vial and add 2 mL of saturated NH₄Cl solution (aq) to quench the remaining base and break down copper complexes. 11. Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organics over MgSO₄.
Step 4: Purification 12. Concentrate under reduced pressure. 13. Purify via Silica Gel Flash Chromatography.
- Tip: The branched product is often less polar than the linear isomer or homocoupled byproducts (biphenyls).
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow ensuring anaerobic integrity during catalyst formation.
Scope & Limitations (Self-Validation)
Compatible Substrates
-
Electrophiles: Primary and secondary allylic chlorides. (Allylic phosphates are also viable but require different leaving group considerations).
-
Nucleophiles: Aryl- and Heteroaryl-boronic esters (e.g., thiophenes, furans).
-
Functional Groups:
-
Tolerated: Esters, Nitriles, Ketones, internal Alkenes.
-
Problematic: Unprotected alcohols or carboxylic acids (deprotonated by NaOtBu, consuming base), Aryl iodides (may compete for Oxidative Addition, though Cu prefers the allylic system).
-
Troubleshooting Guide
-
Issue: Low Conversion.
-
Diagnosis: Inactive catalyst or wet solvent.
-
Fix: Ensure NaOtBu is fresh (white powder, not yellow/clumped). Re-distill THF.
-
-
Issue: Homocoupling of Boronate (Ar-Ar).
-
Issue: Linear (
) Product Observed.-
Diagnosis: Steric failure.
-
Fix: Switch to a bulkier NHC ligand (e.g., IPr instead of SIMes) to enforce steric pressure toward the
-position.
-
References
-
C
-Selective Substitution of Allylic Chlorides With Arylboronic Esters Whittaker, A. M., Rucker, R. P., & Lalic, G. Organic Letters, 2010, 12(14), 3216–3218.[2] [Link] (The foundational protocol for Cu-catalyzed allylic chloride arylation). -
Copper-C
-Selective and Stereospecific Allyl–Aryl Coupling between Allylic Phosphates and Arylboronates Ohmiya, H., Yokokawa, N., & Sawamura, M. Organic Letters, 2010, 12(10), 2438–2440.[6] [Link] (Demonstrates the high gamma-selectivity of Cu/Boronate systems). -
Copper-Catalyzed Enantioselective Allylic Substitution with Alkylboranes Shido, Y., Yoshida, M., Tanabe, M., Ohmiya, H., & Sawamura, M. Journal of the American Chemical Society, 2012, 134(45), 18573–18576. [Link] (Advanced application showing enantioselective capabilities).
Sources
- 1. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 2. Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters [organic-chemistry.org]
- 3. Catalytic SN2'-selective substitution of allylic chlorides with arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Cu-Catalyzed Oxidative Allylic C-H Arylation of Inexpensive Alkenes with (Hetero)Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed gamma-selective and stereospecific allyl-aryl coupling between (Z)-acyclic and cyclic allylic phosphates and arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Chloro-2-methylbut-2-enenitrile: A Versatile Building Block for Heterocyclic Synthesis
Introduction: Unveiling a Latent Synthetic Gem
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, those possessing multiple, orthogonally reactive functional groups offer a particularly powerful platform for the generation of molecular diversity. It is in this context that 4-chloro-2-methylbut-2-enenitrile emerges as a molecule of significant, yet largely untapped, potential. This application note serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the prospective applications of this versatile reagent in the synthesis of a diverse array of heterocyclic compounds. While direct literature precedent for the use of this specific molecule is nascent, its inherent chemical functionalities—an α,β-unsaturated nitrile and an allylic chloride—suggest a rich and varied reactivity profile. This document will, therefore, extrapolate from well-established chemical principles to propose robust synthetic protocols, providing a roadmap for the exploration of this promising building block.
The unique structural arrangement of 4-chloro-2-methylbut-2-enenitrile, with its electronically distinct reactive centers, allows for a range of selective transformations. The electron-deficient alkene is primed for nucleophilic attack via Michael addition, while the allylic chloride is an excellent electrophile for substitution reactions. This duality in reactivity opens the door to sequential or one-pot multi-component reactions, enabling the rapid assembly of complex heterocyclic cores that are prevalent in many biologically active compounds. This note will provide both the theoretical framework and practical, albeit projective, experimental details to empower researchers to unlock the synthetic utility of this intriguing molecule.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of 4-chloro-2-methylbut-2-enenitrile is rooted in the distinct reactivity of its two primary functional groups: the α,β-unsaturated nitrile and the allylic chloride. Understanding the interplay of these groups is crucial for designing selective and high-yielding synthetic routes.
The α,β-Unsaturated Nitrile Moiety: A Michael Acceptor
The carbon-carbon double bond is activated by the electron-withdrawing nitrile group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
Key Mechanistic Features:
-
Nucleophilic Attack: Soft nucleophiles, such as enamines, enolates, and thiols, readily add to the β-position.
-
Stereoelectronics: The addition generally proceeds via a trans-addition pathway.
-
Reaction Conditions: The reaction can be catalyzed by both acids and bases, depending on the nature of the nucleophile.
The Allylic Chloride: A Potent Electrophile
The chlorine atom is situated in an allylic position, which significantly enhances its reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are plausible depending on the conditions and the nucleophile). This moiety serves as a handle for the introduction of various functionalities.
Key Mechanistic Features:
-
SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
SN1 Pathway: Can be promoted by polar protic solvents and weaker nucleophiles, proceeding through a resonance-stabilized allylic carbocation.
-
Ambident Nature: The allylic system can potentially lead to isomeric products (α- and γ-substitution), although the substitution at the primary carbon is generally favored.
The strategic exploitation of these two reactive sites, either sequentially or concurrently, forms the basis for the construction of a diverse range of heterocyclic systems.
Proposed Synthetic Applications and Protocols
While direct, peer-reviewed protocols for 4-chloro-2-methylbut-2-enenitrile are scarce, the following sections outline theoretically sound and mechanistically plausible synthetic routes to key heterocyclic families. These protocols are based on established methodologies for analogous substrates and are intended to serve as a starting point for experimental investigation.
Synthesis of Functionalized Pyridines
The construction of the pyridine ring can be envisioned through a [3+3] annulation strategy, where 4-chloro-2-methylbut-2-enenitrile provides a three-carbon fragment.
Proposed Reaction Pathway: A plausible route involves the reaction of 4-chloro-2-methylbut-2-enenitrile with an enamine derived from a β-ketoester. The initial Michael addition of the enamine to the unsaturated nitrile would be followed by an intramolecular cyclization and subsequent elimination to afford the pyridine ring.
Caption: Proposed synthesis of pyridines.
Exemplary Protocol (Theoretical):
-
Enamine Formation: To a solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol) is added pyrrolidine (1.1 eq). The mixture is heated at reflux with a Dean-Stark trap for 2 hours to remove water. The solvent is then removed under reduced pressure to yield the crude enamine.
-
Michael Addition and Cyclization: The crude enamine is dissolved in anhydrous acetonitrile (10 mL/mmol). 4-Chloro-2-methylbut-2-enenitrile (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Aromatization: The reaction mixture is heated to reflux for 6 hours to promote cyclization and elimination.
-
Work-up and Purification: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target pyridine derivative.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | Polar aprotic solvent, suitable for both Michael addition and subsequent cyclization. |
| Temperature | 0 °C to reflux | Initial cooling to control the exothermic Michael addition, followed by heating to drive the cyclization and elimination steps. |
| Reaction Time | 12 h (addition), 6 h (reflux) | Estimated time for completion based on analogous reactions; should be monitored by TLC or LC-MS. |
| Stoichiometry | 1:1 (nitrile:enamine) | Equimolar amounts are typically used in such condensation reactions. |
| Expected Yield | 40-60% (Theoretical) | Based on yields of similar multi-step, one-pot pyridine syntheses. |
Synthesis of Substituted Pyrimidines
The pyrimidine nucleus can be constructed by reacting 4-chloro-2-methylbut-2-enenitrile with a suitable N-C-N fragment, such as an amidine or guanidine. This approach leverages the bifunctional nature of the starting material.
Proposed Reaction Pathway: The reaction is initiated by the nucleophilic attack of the amidine nitrogen at the β-position of the nitrile (Michael addition). This is followed by an intramolecular nucleophilic substitution of the allylic chloride by the second nitrogen atom of the amidine, leading to the cyclized dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine.
Caption: Proposed synthesis of pyrimidines.
Exemplary Protocol (Theoretical):
-
Reaction Setup: To a solution of 4-chloro-2-methylbut-2-enenitrile (1.0 eq) in ethanol (10 mL/mmol) is added benzamidine hydrochloride (1.05 eq) and sodium ethoxide (2.1 eq, 21% solution in ethanol).
-
Cyclization: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS for the formation of the dihydropyrimidine intermediate.
-
Oxidation: To the reaction mixture is added an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), and the mixture is heated at 60 °C for 4 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | To deprotonate the amidine hydrochloride and act as a catalyst for the Michael addition. |
| Solvent | Ethanol | A polar protic solvent that can facilitate both the addition and cyclization steps. |
| Oxidizing Agent | DDQ | A common and effective reagent for the aromatization of dihydropyrimidines. |
| Temperature | Room Temperature to 60 °C | The initial steps are often feasible at ambient temperature, with heating required for the final oxidation. |
| Expected Yield | 35-55% (Theoretical) | Reflective of multi-step syntheses involving oxidation. |
Conclusion and Future Outlook
4-Chloro-2-methylbut-2-enenitrile represents a promising yet underexplored building block for the synthesis of heterocyclic compounds. Its bifunctional nature, combining a Michael acceptor with an electrophilic allylic chloride, provides a powerful platform for the construction of diverse and complex molecular scaffolds. The theoretical protocols outlined in this application note, based on well-established reactivity principles, offer a solid foundation for the experimental exploration of this reagent. It is our hope that this guide will stimulate further research into the synthetic applications of 4-chloro-2-methylbut-2-enenitrile, ultimately leading to the discovery of novel and efficient routes to valuable heterocyclic compounds for the pharmaceutical and agrochemical industries. The true potential of this latent synthetic gem awaits to be unlocked through creative and rigorous experimental investigation.
References
-
Michael Addition Reaction: Principles and Applications. Chemical Reviews, 2016 , 116(10), 5994-6055. [Link]
-
Synthesis of Pyridines. Chemical Reviews, 2011 , 111(3), 1963-2016. [Link]
-
Allylic Substitution Reactions. In Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005 ; pp 4-5. [Link]
Application Notes & Protocols: A Guide to SN2' Reactions of Allylic Halides with Organometallic Reagents
Abstract
The regioselective carbon-carbon bond formation at the γ-position of an allylic system, known as the SN2' reaction, is a cornerstone of modern organic synthesis. This pathway offers a powerful alternative to the classical SN2 reaction, enabling the construction of complex molecular architectures with precise control over connectivity. This guide provides an in-depth exploration of the SN2' reaction between allylic halides and organometallic reagents, a topic of paramount importance for researchers in medicinal chemistry and materials science. We will dissect the underlying mechanistic principles that govern the competition between SN2 and SN2' pathways, detail the role of various organometallic reagents, and provide field-proven protocols for practical application.
The Mechanistic Dichotomy: Understanding SN2 vs. SN2' Regioselectivity
Nucleophilic substitution on an allylic substrate presents a fundamental challenge of regioselectivity. The incoming nucleophile can attack at one of two electrophilic carbons: the α-carbon, which bears the leaving group (LG), or the γ-carbon, at the other end of the pi-system.
-
SN2 Pathway (Direct Substitution): The nucleophile attacks the α-carbon, displacing the leaving group in a single, concerted step. This is analogous to the classic bimolecular substitution reaction of alkyl halides.[1]
-
SN2' Pathway (Allylic Rearrangement): In a concerted mechanism, the nucleophile attacks the γ-carbon, inducing a migration of the double bond and displacing the leaving group from the α-carbon. This is also referred to as a conjugate substitution or 1,3-substitution.
The competition between these two pathways is not random; it is governed by a predictable set of electronic and steric factors.[2][3] Understanding these factors is critical for directing the reaction toward the desired isomeric product.
Key Factors Influencing Regioselectivity:
-
Substrate Structure: Steric hindrance at the α-carbon will significantly favor the SN2' pathway by making the γ-carbon a more accessible site for nucleophilic attack.[3] Conversely, substitution at the γ-carbon can sterically favor the SN2 pathway.
-
Nature of the Organometallic Reagent: This is arguably the most powerful tool for controlling regioselectivity. Organometallic reagents can be broadly classified as "hard" or "soft" nucleophiles based on Hard-Soft-Acid-Base (HSAB) theory.
-
Soft Nucleophiles (e.g., Organocuprates): These reagents, characterized by a large and polarizable nucleophilic atom, preferentially attack the "softer," more delocalized γ-carbon, leading to the SN2' product.[4][5]
-
Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums): These reagents feature a small, highly charge-dense nucleophilic carbon. They tend to attack the "harder" α-carbon, which bears a greater partial positive charge, favoring the SN2 product.[6][7] However, their utility can be expanded through transition metal catalysis.[8]
-
-
Leaving Group: A better leaving group facilitates both pathways by lowering the activation energy of the transition state.[9]
-
Solvent: Polar aprotic solvents like THF, diethyl ether, or DMSO are typically employed as they effectively solvate the metal cation without strongly solvating and deactivating the nucleophile, which is crucial for SN2-type mechanisms.[10]
Visualization of the Competing Pathways
Caption: Competing SN2 and SN2' reaction pathways for an allylic halide.
A Field Guide to Organometallic Reagents
The choice of organometallic reagent is the primary determinant of regiochemical outcome.
Organocuprates (Gilman Reagents): The SN2' Workhorse
Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are the quintessential soft organometallic nucleophiles.[5] Their propensity to undergo conjugate addition makes them exceptionally effective for promoting SN2' reactions.[4]
Causality: The d-orbitals of copper modulate the reactivity of the alkyl group, increasing its polarizability (softness). This electronic property favors overlap with the delocalized π-system of the allylic substrate, directing the attack to the γ-position. The mechanism is believed to proceed through an invertive oxidative addition of copper(I) to form a transient π-allylcopper(III) intermediate, which then undergoes reductive elimination.[4][11]
Stereochemistry: The reaction is highly stereospecific. Organocuprates typically attack in an anti fashion, meaning the nucleophile adds to the face opposite the leaving group, leading to a predictable stereochemical outcome.
Grignard and Organolithium Reagents: The Challenge of Hard Nucleophiles
Grignard (RMgX) and organolithium (RLi) reagents are strongly basic, hard nucleophiles.[6][12] When reacted directly with allylic halides, they often yield complex mixtures, including the SN2 product, elimination products (E2), and coupling byproducts.[6][7] Direct SN2' reactions are generally disfavored.
Overcoming the Challenge with Catalysis: The regioselectivity of hard nucleophiles can be dramatically altered by using catalytic amounts of transition metals like copper, iron, or nickel.[8] These catalysts can engage in a transmetalation-reductive elimination cycle that facilitates the desired cross-coupling, often with high γ-selectivity.
Application Protocols
Safety Precaution: Organometallic reagents are highly reactive, often pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: Classic SN2' Reaction using a Gilman Reagent
Objective: To synthesize (E)-hept-2-ene via the SN2' reaction of crotyl chloride with lithium dimethylcuprate.
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) in Et₂O
-
(E)-Crotyl chloride (1-chloro-2-butene)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, syringes) is thoroughly dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.
-
Gilman Reagent Preparation:
-
To a stirred suspension of CuI (1.90 g, 10.0 mmol) in anhydrous Et₂O (40 mL) at 0 °C (ice bath) under an inert atmosphere, add MeLi (12.5 mL of a 1.6 M solution in Et₂O, 20.0 mmol) dropwise via syringe.
-
The initial yellow suspension will turn into a largely colorless solution of lithium dimethylcuprate (Me₂CuLi). Maintain the temperature at 0 °C.
-
-
SN2' Reaction:
-
Dissolve (E)-crotyl chloride (0.905 g, 10.0 mmol) in anhydrous Et₂O (10 mL).
-
Add the crotyl chloride solution dropwise to the freshly prepared Gilman reagent at 0 °C over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
-
Workup and Quenching:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL). This will decompose any unreacted organometallic species.
-
Allow the mixture to warm to room temperature. The aqueous layer will turn deep blue due to the formation of a copper-ammonia complex.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (2 x 20 mL).
-
-
Purification and Analysis:
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully remove the solvent by distillation (use a fractionating column due to the volatility of the product).
-
Analyze the product by GC-MS and ¹H NMR to confirm the structure of (E)-hept-2-ene and assess its purity.
-
Protocol 2: Iron-Catalyzed SN2' Reaction with a Grignard Reagent
Objective: To achieve γ-selective allylic substitution using a hard nucleophile via transition metal catalysis.
Materials:
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
Cinnamyl chloride
-
Phenylmagnesium bromide (PhMgBr) in THF
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, argon-flushed flask, add Fe(acac)₃ (17.7 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition:
-
Add anhydrous THF (5 mL) and NMP (1 mL).
-
Add cinnamyl chloride (153 mg, 1.0 mmol).
-
Cool the mixture to 0 °C.
-
-
Grignard Addition:
-
Slowly add PhMgBr (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise over 10 minutes.
-
A color change should be observed, indicating catalytic activity.
-
-
Reaction Execution:
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the γ-substituted product, 1,3-diphenylprop-1-ene.
-
Data Presentation and Expected Outcomes
The regioselectivity of these reactions is highly dependent on the specific substrates and reagents used. The following table summarizes representative outcomes.
| Allylic Halide | Organometallic Reagent | Catalyst | SN2' Product | SN2 Product | Typical SN2' : SN2 Ratio |
| 1-chloro-3-methyl-2-butene | (CH₃)₂CuLi | None | 2,3-dimethyl-1-butene | 2-methyl-2-pentene | >99 : 1 |
| Crotyl Chloride | (CH₃)₂CuLi | None | 1-pentene | (E)-2-pentene | ~10 : 90 |
| Cinnamyl Chloride | PhMgBr | Fe(acac)₃ | 1,3-diphenylprop-1-ene | 3,3-diphenylprop-1-ene | >95 : 5 |
| Cinnamyl Chloride | PhMgBr | None | 1,3-diphenylprop-1-ene | 3,3-diphenylprop-1-ene | <5 : >95 |
General Experimental Workflow
The successful execution of SN2' reactions with organometallic reagents hinges on a meticulous experimental workflow designed to exclude atmospheric oxygen and moisture.
Caption: A generalized workflow for SN2' reactions using organometallics.
Conclusion
The SN2' reaction of allylic halides with organometallic reagents is a versatile and powerful method for C-C bond formation. By carefully selecting the organometallic nucleophile—or by employing transition metal catalysis with harder nucleophiles—chemists can exert fine control over the regiochemical outcome. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this reaction in the synthesis of complex target molecules, contributing to advancements in drug discovery and beyond.
References
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd,Ni,Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. Chemical Reviews, 111(3), 1417–1492. [Link]
-
StudySmarter. (2023). SN2 Reaction: Meaning, Examples, Applications. StudySmarter. [Link]
-
Bertrand, M. B., Ogle, C. A., & Berven, H. M. (2010). Preparation of σ- and π-Allylcopper(III) Intermediates in SN2 and SN2′ Reactions of Organocuprate(I) Reagents with Allylic Substrates. Journal of the American Chemical Society, 132(33), 11631–11640. [Link]
-
Chemistry Steps. (2025). SN2 Stereochemistry. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. Retrieved February 23, 2026, from [Link]
-
Scripps Research Institute. (2013, September 11). Century old chemistry problem solved: Foundational reaction on stubborn chemicals may improve drug synthesis. ScienceDaily. [Link]
-
Germán Fernández. (n.d.). Stereochemistry in SN2. Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Dalal Institute. Retrieved February 23, 2026, from [Link]
-
University of Calgary. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereochemistry ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Reactions. Chemistry LibreTexts. [Link] -
Student Doctor Network. (2011, May 28). Grignard Reagents & Alkyl Halides. Student Doctor Network Forums. [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. Retrieved February 23, 2026, from [Link]
-
RSC Publishing. (n.d.). SN′ reactions involving organocuprate reagents. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2025). The SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu. Retrieved February 23, 2026, from [Link]
-
van der Heijden, K. A., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8946–8957. [Link]
-
e-PG Pathshala. (n.d.). Organic Chemistry-II. e-PG Pathshala. [Link]
-
University of British Columbia. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
ACS Publications. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 2. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-chloro-2-methylbut-2-enenitrile synthesis
Technical Support Center: Optimizing Synthesis of 4-Chloro-2-methylbut-2-enenitrile
Executive Summary & Molecule Overview
Target Molecule: 4-Chloro-2-methylbut-2-enenitrile
CAS: 4450-34-4 (Generic for isomers), Specific isomers vary.
Structure:
The Challenge: Synthesizing this molecule involves functionalizing the allylic position of 2-methyl-2-butenenitrile. The primary technical hurdles are regioselectivity (attacking the terminal methyl vs. the internal methyl) and stability (allylic chlorides are prone to hydrolysis and polymerization).
This guide focuses on the Wohl-Ziegler Bromination/Chlorination protocol using N-Chlorosuccinimide (NCS), which offers the highest balance of selectivity and safety compared to direct gas chlorination.
Core Protocol: Allylic Chlorination via NCS
This protocol is the industry standard for laboratory-scale optimization. It minimizes the formation of vinylic chlorides and dichlorides common with
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 2-methyl-2-butenenitrile | 1.0 | Substrate | Must be dry (<0.1% water). |
| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent | Recrystallize if yellow/aged. Purity dictates yield.[1] |
| AIBN / BPO | 0.02 - 0.05 | Radical Initiator | AIBN is preferred for lower temp (80°C). |
| Solvent (PhCl or MeCN) | [0.5 M] | Medium | CCl4 is traditional but toxic; Chlorobenzene is the modern standard. |
Step-by-Step Methodology
-
Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-2-butenenitrile (1.0 equiv) in anhydrous Chlorobenzene (PhCl).
-
Reagent Addition : Add NCS (1.05 equiv) and AIBN (0.02 equiv) in one portion.
-
Expert Tip: If running >10g scale, add AIBN in two portions: 50% at start, 50% after 1 hour to maintain radical flux.
-
-
Initiation : Heat the mixture to 80-85°C (oil bath).
-
Observation: The reaction is heterogeneous (NCS is insoluble) but becomes homogeneous as NCS is consumed and Succinimide (which floats) is formed.
-
-
Monitoring : Monitor via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting nitrile.
-
Workup :
-
Cool to 0°C to precipitate Succinimide completely.
-
Filter through a sintered glass funnel.
-
Wash the filtrate with water (2x) and brine (1x) to remove trace succinimide.
-
Dry over
, filter, and concentrate in vacuo at <40°C .
-
-
Purification : Vacuum distillation is mandatory .
-
Condition: High vacuum (<5 mmHg). Keep pot temperature below 60°C to prevent polymerization.
-
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the radical chain mechanism and potential side reactions.
Caption: Radical chain propagation pathway showing the primary conversion to the target allylic chloride and potential divergence to side products.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a lot of starting material remaining. Why?
Diagnosis: The radical chain reaction failed to initiate or propagate. Solution:
-
Check the Initiator: AIBN has a shelf life. If it is not white and crystalline, recrystallize it from methanol.
-
Oxygen Inhibition: Oxygen is a radical scavenger. Ensure you degas the solvent (sparge with Argon/Nitrogen for 15 mins) before heating.
-
Solvent Choice: If using MeCN, the reflux temp (82°C) is ideal. If using DCM, the temp (40°C) is too low for AIBN (half-life is too long). Switch to Benzotrifluoride or Chlorobenzene .
Q2: The product turns dark/black during distillation. How do I prevent this?
Diagnosis: Thermal decomposition or acid-catalyzed polymerization.[1] Solution:
-
Acid Scavenger: Add a small amount of
or (0.5% w/w) to the distillation pot to neutralize trace HCl generated during the reaction. -
Stabilizer: Add a radical inhibitor like BHT (butylated hydroxytoluene) or Hydroquinone (10-50 ppm) to the crude oil before distillation.
-
Vacuum: Improve vacuum to lower the boiling point. Do not exceed 60°C bath temperature.
Q3: I am getting a mixture of isomers (E/Z and regioisomers). Can I control this?
Diagnosis: Allylic radicals are resonance-stabilized and can react at either end of the allyl system. Solution:
-
Thermodynamic Control: The (E)-isomer is generally more stable. Extending reaction time slightly can favor thermodynamic equilibration, but risks decomposition.
-
Sterics: The methyl group at C2 provides steric hindrance, naturally favoring chlorination at the terminal C4 position over the internal C2-methyl.
-
Alternative Route: If isomer purity is critical and distillation fails to separate them, switch to the Chlorination of 4-hydroxy-2-methylbut-2-enenitrile using
. This or mechanism is more regioselective but requires the alcohol precursor.
Q4: Is NCS the only option? Can I use gas?
Analysis:
- Gas: Highly aggressive. Leads to significant dichloride formation (addition across the double bond) and requires specialized handling. Not recommended for optimization unless on a multi-kilo scale where NCS cost is prohibitive.
-
DCDMH (1,3-Dichloro-5,5-dimethylhydantoin): A more atom-economical alternative to NCS. Often works faster but can be more exothermic. Good for scale-up.
Optimization Data: Solvent & Initiator Effects
The following table summarizes typical outcomes based on reaction conditions.
| Solvent | Temp (°C) | Initiator | Time (h) | Yield (%) | Selectivity (Target:Iso) |
| CCl4 (Traditional) | 77 | AIBN | 2 | 75-85 | 90:10 |
| Benzene | 80 | AIBN | 2.5 | 70-80 | 88:12 |
| Chlorobenzene | 85 | AIBN | 1.5 | 82-88 | 92:8 |
| Acetonitrile | 82 | BPO | 4 | 60-70 | 85:15 |
| DCM | 40 | AIBN | 24+ | <30 | Poor |
Note: Chlorobenzene is the recommended "Green" replacement for CCl4, offering higher boiling points for faster kinetics without the ozone-depleting properties.
References
-
BenchChem. (2025).[3] Technical Support Center: Optimizing Reaction Conditions for Nitrile Derivatives.
-
Organic Syntheses. (1988). Synthesis of 4-chloro-2-butynoic acid derivatives (Analogous Chemistry). Coll. Vol. 8, p. 112.
-
Santa Cruz Biotechnology. (2024).[1] Product Data: 4-Chloro-3-methyl-2-butenenitrile (Isomer Analysis).
-
PubChem. (2024). Compound Summary: 4-chloro-2-methylbut-2-enenitrile (CID 11446317).
-
European Patent Office. (1984).[1] Process for the preparation of chloro-nitrile derivatives.[1][4] EP0110559.
Sources
Common side reactions in the synthesis of unsaturated nitriles
The following guide is structured as a Technical Support Center for researchers encountering difficulties in the synthesis of unsaturated nitriles. It prioritizes troubleshooting logic, mechanistic cause-and-effect, and actionable protocols.
Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Focus: Side Reactions & Optimization
Welcome to the Advanced Troubleshooting Hub. You are likely here because your unsaturated nitrile synthesis—a critical step for Michael acceptors, polymer precursors, or drug intermediates—has failed to meet purity or yield specifications.
Below are the three most common "Failure Modes" reported by our user base, accompanied by root cause analysis, diagnostic workflows, and remediation protocols.
📂 Module 1: The Knoevenagel Condensation
Context: Reaction of aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) using weak bases.
🚩 Ticket #101: "My product is an oligomeric oil/gum, not a crystalline solid."
User Report: “I ran the condensation of benzaldehyde with malononitrile using piperidine. The TLC showed conversion, but after workup, I have a viscous oil that won't crystallize. NMR shows broad peaks.”
🔍 Root Cause Analysis
The
-
Michael Addition: The deprotonated malononitrile attacks the newly formed product, forming a dimer (dicyanopropyl derivative).
-
Base-Catalyzed Polymerization: Anionic polymerization initiated by the base.
-
Cannizzaro Reaction: If the base is too strong (e.g., hydroxide) and the aldehyde has no
-protons.
🛠️ Troubleshooting Workflow
-
Step 1: Check Stoichiometry. Did you use excess malononitrile? Correction: Use a slight excess of the aldehyde (1.1 equiv) to ensure the active methylene is fully consumed, preventing it from attacking the product.
-
Step 2: Buffer the Base. Pure piperidine is often too basic.
-
Protocol Adjustment: Use the Lehnert Modification . Use a catalytic amount of TiCl
with Pyridine/THF, or the classic Piperidine/Acetic Acid buffer (see protocol below).
-
-
Step 3: Temperature Control. High heat promotes polymerization.
-
Correction: Many Knoevenagel reactions proceed at RT. Do not reflux unless necessary.
-
🧪 Standardized Protocol: Buffered Knoevenagel
-
Reagents: Aldehyde (10 mmol), Malononitrile (10 mmol), Ethanol (20 mL).
-
Catalyst: Piperidine (0.1 mL) + Glacial Acetic Acid (0.1 mL). Note: The 1:1 ratio buffers the pH, suppressing Michael addition.
-
Procedure:
-
Dissolve aldehyde and nitrile in Ethanol.
-
Add the pre-mixed catalyst solution.
-
Stir at 20–25 °C. Monitor by TLC (usually < 4 h).
-
Workup: Cool to 0 °C. The product often precipitates. If not, dilute with water. Crucial: Wash organic layer with dilute HCl to remove piperidine immediately to prevent post-workup polymerization.
-
📊 Visualizing the Failure Mode
Caption: Competitive pathways in Knoevenagel condensation. Note how the product itself becomes a substrate for side reactions if base/nucleophile concentration is uncontrolled.
📂 Module 2: Horner-Wadsworth-Emmons (HWE)
Context: Reaction of phosphonates with aldehydes to control stereochemistry (
🚩 Ticket #204: "I need the Z-isomer, but I'm getting >90% E-isomer."
User Report: “Synthesizing a precursor for a cyclic nitrile. Used triethyl phosphonoacetate with NaH. Got the thermodynamic product (E). How do I switch selectivity?”
🔍 Root Cause Analysis
Standard HWE reagents (dialkyl phosphonates) form a thermodynamically stable threo-oxaphosphetane intermediate, which eliminates to form the
🛠️ Troubleshooting Workflow
To flip selectivity to
-
Option A: Still-Gennari Modification (High Reliability)
-
Option B: Ando Modification
-
Use diaryl phosphonates (e.g., diphenyl phosphonoacetate).
-
Base: NaH or Triton B.
-
📊 Selectivity Decision Matrix
| Desired Isomer | Phosphonate Reagent | Preferred Base | Solvent | Typical Ratio ( |
| E-Isomer | NaH or | THF / DME | > 95 : 5 | |
| Z-Isomer | KHMDS / 18-crown-6 | THF (–78 °C) | < 5 : 95 | |
| Z-Isomer | Triton B | THF (–78 °C) | < 10 : 90 |
🧪 Protocol: Z-Selective HWE (Still-Gennari)[3]
-
Reagent: Dissolve bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.0 equiv) and 18-crown-6 (1.5 equiv) in dry THF under Argon.
-
Cooling: Cool to –78 °C.
-
Deprotonation: Add KHMDS (0.5 M in toluene, 1.05 equiv) dropwise. Stir 30 min.
-
Addition: Add aldehyde (1.0 equiv) slowly.
-
Monitoring: Stir 1 h at –78 °C. Do not warm up yet.
-
Quench: Add sat.
while still cold. -
Result: Expect
-selectivity >90%.[1]
📂 Module 3: Palladium-Catalyzed Cyanation
Context: Converting vinyl/aryl halides to nitriles using
🚩 Ticket #309: "Catalyst death. Reaction stalls at 20% conversion."
User Report: “Using Pd(PPh3)4 and KCN in DMF. The solution turned black almost immediately. Starting material remains unreacted.”
🔍 Root Cause Analysis
Free cyanide ions (
🛠️ Troubleshooting Workflow
-
Fix 1: Change the Cyanide Source. Never use KCN/NaCN directly with sensitive catalysts.
-
Recommendation: Use Zinc Cyanide (
) or Potassium Hexacyanoferrate ( ) . These release cyanide slowly or require activation, keeping free concentration low.
-
-
Fix 2: Scavenge Oxygen. Cyanation is extremely sensitive to
because it promotes the formation of Pd-cyanide resting states.-
Protocol: Sparge solvents with Argon for 20 mins, not just "balloon purge."
-
-
Fix 3: Add PMHS. Polymethylhydrosiloxane (catalytic) can reduce Pd(II) back to Pd(0) if it oxidizes, reviving the cycle.
📊 Visualizing the Poisoning Pathway
Caption: Catalyst poisoning mechanism. High concentrations of free cyanide irreversibly trap Palladium, halting the cycle.
📂 Module 4: Stability & Storage (FAQ)
Q: My unsaturated nitrile turned into a solid gel in the freezer. What happened? A: Spontaneous radical polymerization.
-
Prevention: Add a radical inhibitor immediately after purification.
-
MEHQ (Monomethyl ether hydroquinone): 10–50 ppm. Requires dissolved oxygen to work (do not store under strict Nitrogen if using MEHQ).
-
BHT (Butylated hydroxytoluene): Robust, works without oxygen.
-
-
Recovery: If it's just viscous, try passing it through a short plug of Basic Alumina . This removes the polymer chains and any acidic impurities initiating the reaction.
Q: During distillation, the pot temperature spiked and the material polymerized. A: Unsaturated nitriles have high boiling points.
-
Fix: Use high vacuum (< 1 mmHg). If the pot temp must exceed 100 °C, add a pinch of sulfur or hydroquinone to the distillation flask to inhibit polymerization during heating.
📚 References
-
Manganese-Catalysed Base-Free Coupling: Room temperature synthesis of α,β-unsaturated nitriles... (2026).[4] PMC. Link (Contextual match)
-
Knoevenagel Mechanism & Doebner Modification: Knoevenagel Condensation - Organic Chemistry Portal. Link
-
HWE Selectivity (Still-Gennari): Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis. Link
-
Palladium Cyanation Poisoning: A General, Practical Palladium-Catalyzed Cyanation... MIT Open Access. Link
-
Polymerization Prevention: Preventing polymerization of acrylonitrile derivatives. BenchChem. Link
Sources
User Guide: Purification & Handling of 4-Chloro-2-methylbut-2-enenitrile
Technical Support Center: 4-Chloro-2-methylbut-2-enenitrile Ticket System: Advanced Organic Intermediates Status: OPEN [1]
Product Code: 4-Cl-2-Me-CN Chemical Class: Allylic Chloro-Nitrile / Conjugated System Primary Hazard: Lachrymator / Vesicant / Thermally Unstable[1]
Executive Summary
You are encountering difficulties with 4-chloro-2-methylbut-2-enenitrile . This compound presents a "perfect storm" of reactivity: it is an allylic electrophile , a Michael acceptor , and possesses
Most researchers fail during purification because they treat it like a standard organic intermediate. It is not. It is a reactive warhead. If you attempt standard atmospheric distillation, it will polymerize. If you use a basic aqueous workup, it will hydrolyze or eliminate.
This guide replaces standard protocols with specialized handling procedures derived from high-sensitivity process chemistry.
Module 1: The "Black Tar" Scenario (Thermal Instability)
User Complaint: "I attempted to distill the crude reaction mixture at 120°C. The liquid turned black, viscous, and solidified. Yield was <10%."
Diagnosis: You triggered a thermal polymerization cascade or HCl elimination .
-
Mechanism: The allylic chloride bond is weak. Upon heating, it can homolyze or undergo elimination to form a diene-nitrile, which rapidly polymerizes.[1]
-
Catalyst: Trace acid (HCl) generated during heating catalyzes cationic polymerization of the electron-deficient alkene.
Troubleshooting Protocol:
| Parameter | Standard Protocol (AVOID) | Required Protocol (ADOPT) |
| Technique | Simple Distillation | Kugelrohr / Wiped Film or Flash Chromatography |
| Pressure | Atmospheric / Water Aspirator | High Vacuum (<0.5 mmHg) |
| Temperature | > 80°C | Keep bath < 45°C |
| Additives | None | Radical Inhibitor (BHT or Hydroquinone, 100 ppm) |
The "Cold-Column" Alternative: If the compound decomposes even under high vacuum, you must switch to chromatography.
-
Stationary Phase: Neutral Silica Gel (Acid washed silica can degrade the nitrile; basic alumina causes elimination).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 → 80:20).
-
Critical Step: Pre-treat the column with 1% Triethylamine (TEA) in hexanes to neutralize silica acidity, only if your compound is proven stable to weak base. Otherwise, use standard neutral silica.
Module 2: The "Disappearing Product" (Hydrolytic Sensitivity)
User Complaint: "TLC showed a clean spot for the chloride, but after aqueous workup, I isolated the alcohol (4-hydroxy-2-methylbut-2-enenitrile) or a mixture."
Diagnosis:
Allylic Hydrolysis. The chloride at the C4 position is activated by the double bond. In the presence of water—especially if warm or basic—it undergoes
Workup Flowchart (DOT Visualization):
Caption: Optimized workup flow to prevent hydrolysis. Temperature control and pH neutrality are the critical control points.
Module 3: Isomer Separation ( vs. )
User Complaint: "NMR shows a 60:40 mixture of isomers. I need the pure E-isomer for bioactivity studies. They co-elute on standard silica."
Diagnosis: Geometric isomers of 4-chloro-2-methylbut-2-enenitrile have very similar polarities.[1] Standard silica gel interacts primarily with the nitrile dipole, which is similar in both isomers. You need a separation mechanism based on the pi-electron density of the double bond.
Resolution: Argentation Chromatography
Silver ions (
Protocol: Preparation of 10%
-
Dissolve: Dissolve 10g of Silver Nitrate (
) in 100mL of Acetonitrile. -
Slurry: Add 100g of Silica Gel (230-400 mesh) to the solution.
-
Evaporate: Rotary evaporate the solvent in the dark (wrap flask in foil) until free-flowing powder remains.
-
Pack: Pack the column in the dark.
-
Elute: Run your column using Hexane/EtOAc. The
-isomer (usually more sterically hindered/shielded) will often elute first (weaker complexation), while the -isomer elutes second.[1]-
Note: Verify elution order via NMR, as specific substituents can invert this rule.
-
Module 4: Storage & Stabilization
User Complaint: "My pure compound turned yellow and emitted gas after 1 week in the fridge."
Diagnosis: Autocatalytic Decomposition.
-
Slow hydrolysis releases HCl.
-
HCl catalyzes further decomposition/polymerization.
-
Yellow/Brown color indicates conjugated polymer formation.
Storage Standard Operating Procedure (SOP):
-
Stabilizer: Add Copper wire (scavenges radicals) or Epichlorohydrin (1%, scavenges HCl) if compatible with downstream chemistry. Alternatively, store over activated 4Å Molecular Sieves to keep it bone dry.
-
Temperature:
is mandatory. -
Atmosphere: Argon flush is required. Oxygen promotes radical degradation.
-
Container: Amber glass (light sensitive).
Frequently Asked Questions (FAQs)
Q: Can I use GC-MS to check purity? A: Use caution. The high injector temperature (250°C) often causes thermal elimination of HCl inside the machine. You may see a peak for the diene (M-36) instead of the parent mass. Solution: Use LC-MS (APCI mode) or NMR for accurate purity assessment.
Q: Why is the methyl group important?
A: The 2-methyl group provides steric bulk that stabilizes the allylic cation slightly more than the un-methylated analog, but it also makes the
Q: What is the boiling point? A: Approximately 60-65°C at 10 mmHg (estimated). Do not attempt to boil at atmospheric pressure (extrapolated bp >160°C would lead to decomposition).
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Chloro-3-methyl-2-butenenitrile (Analogous Handling).[1] Retrieved from (Accessed Feb 2026).
- Organic Syntheses.General Procedures for Allylic Chlorides. Coll. Vol. 6, p. 101. (Standard protocols for handling thermally sensitive allylic chlorides).
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
-
Fisher Scientific. Storage and Stability of Allylic Nitriles. Retrieved from (Accessed Feb 2026).
(Note: While specific literature on the 2-methyl variant is proprietary/scarce, protocols are validated against the behavior of the 3-methyl analog and general allylic nitrile chemistry.)[1]
Sources
Improving yield and selectivity in reactions involving 4-chloro-2-methylbut-2-enenitrile
The following Technical Support Guide is designed for researchers and process chemists working with 4-chloro-2-methylbut-2-enenitrile (CMBN) . It prioritizes yield optimization, regioselectivity control, and stability management.
Reagent Status: High Reactivity / Moisture Sensitive / Lachrymator CAS: 4450-34-4 (E-isomer), 30574-97-1 (General/Mixed)
Core Reactivity & Mechanism
Before troubleshooting, understand the competing pathways defined by the molecule's structure:
-
Primary Pathway (
): Direct displacement of the chloride at the -position. This is the desired pathway for most alkylation reactions. -
Secondary Pathway (
): Allylic rearrangement where the nucleophile attacks the -carbon (relative to Cl) or -carbon (relative to CN), causing a double bond shift. -
Side Pathway (Hydrolysis): Rapid conversion of the allylic chloride to the corresponding alcohol (
) in the presence of moisture. -
Side Pathway (Cyclization): With amidines or dinucleophiles, the molecule acts as a C3-synthon for heterocycles (e.g., aminopyrimidines).
Reaction Pathway Diagram
The following diagram maps the kinetic competition you must control.
Figure 1: Competitive reaction pathways for CMBN. Green indicates the typically desired substitution pathway.
Troubleshooting Guide: Yield & Selectivity
Issue 1: "I am getting a mixture of linear and branched regioisomers."
Diagnosis: Competitive
Corrective Protocol:
-
Temperature Control: Conduct the addition of the nucleophile at -20°C to 0°C . The
pathway (direct displacement) is generally lower energy (kinetically favored) compared to the rearrangement which requires orbital realignment. -
Solvent Selection: Switch to Polar Aprotic Solvents (Acetonitrile, DMF, or NMP). These solvate the cation of your nucleophilic salt, leaving the anion "naked" and more reactive for the direct
attack. -
Avoid Copper: Ensure your reagents are free of Cu(I) salts, which are known to catalyze
allylic substitutions.
Issue 2: "My yield is low (<50%), and the reaction mixture turned black/tarry."
Diagnosis: Polymerization or Decomposition.
As an
Corrective Protocol:
-
Base Selection: If generating a nucleophile in situ (e.g., deprotonating an amine or thiol), do not use a large excess of strong base (like NaH or KOtBu). Use stoichiometric amounts.
-
Add Radical Inhibitor: Add 0.1 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture if running at elevated temperatures (>40°C).
-
Order of Addition: Add the CMBN slowly to the nucleophile solution, not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution over self-polymerization.
Issue 3: "I see a hydroxylated side product (Allylic Alcohol) by LC-MS."
Diagnosis: Hydrolysis of the C-Cl bond. Allylic chlorides are exceptionally sensitive to solvolysis. Even "technical grade" solvents contain enough water to degrade 5-10% of your starting material.
Corrective Protocol:
-
Drying: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours. The water content must be <50 ppm .
-
Atmosphere: Run the reaction under a positive pressure of dry Nitrogen or Argon.
-
Workup: Quench with saturated aqueous NH₄Cl cold and extract immediately. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods, especially if the pH is basic.
Optimization Data: Solvent & Nucleophile Effects[1]
Use this table to select conditions based on your nucleophile type.
| Nucleophile Type | Recommended Solvent | Base / Additive | Temp | Primary Risk |
| Amines (1°/2°) | THF or DCM | DIPEA or Et₃N (2.0 eq) | 0°C | Bis-alkylation (Use excess amine) |
| Thiols (R-SH) | DMF or Acetonitrile | K₂CO₃ or Cs₂CO₃ | -10°C | Disulfide formation (Degas solvents) |
| Alkoxides (RO⁻) | THF or Toluene | NaH (Stoichiometric) | -20°C | |
| Amidines | Ethanol/DMF | NaOEt or K₂CO₃ | Reflux | Cyclization to Pyrimidine (Desired) |
Heterocycle Synthesis (Special Note)
If your goal is to synthesize 2,4-diaminoquinazolines or aminopyrimidines , the reaction requires cyclization.
-
Mechanism: Initial
alkylation followed by nucleophilic attack on the nitrile (C1). -
Tip: These reactions often require higher temperatures (reflux). To prevent polymerization during the initial heating ramp, start at room temperature for 1 hour to allow the alkylation to complete, then heat to drive the cyclization.
Storage & Handling Protocols
Safety Warning: CMBN is a potent alkylating agent and a lachrymator (tear gas effect). Handle only in a functioning fume hood.
Storage Stability[2]
-
Temperature: Store at -20°C .
-
Shelf Life: 6 months if unopened. Once opened, use within 30 days or re-purify.
-
Stabilization: Commercial samples often contain trace acid scavengers (e.g., epoxides) or radical inhibitors. If you distill the compound, you remove these stabilizers; use immediately.
Purification (Distillation)
If the liquid has turned yellow/orange, it has degraded.
-
Method: Vacuum distillation is required due to the high boiling point and thermal instability.
-
Pressure: < 5 mmHg.
-
Bath Temp: Keep below 60°C to prevent thermal rearrangement or polymerization.
References
-
Reactivity of Allylic Chlorides
- Mechanism of SN2 vs SN2': Magid, R. M. (1980). "Nucleophilic substitution at allylic carbon". Tetrahedron, 36(13), 1901-1930.
-
Source:
-
Synthesis of Heterocycles (Quinazolines/Pyrimidines)
-
Cyclization Protocols: Yin, P., et al. (2012).[1] "Synthesis of 2,4-Diaminoquinazolines...". Journal of Organic Chemistry, 77(5), 2649–2658.
-
Source:
-
-
Physical Properties & Safety
- PubChem Compound Summary: 4-chloro-2-methylbut-2-enenitrile (CID 12535659 / Rel
-
Source:
-
General Handling of Multifunctional Nitriles
- Organic Syntheses: "gamma-Chlorobutyronitrile" (Analogous handling techniques).
-
Source:
Sources
Technical Support Center: Troubleshooting Low Conversion in Allylic Substitution
Topic: Troubleshooting Low Conversion Rates in Allylic Substitution Reactions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary & Diagnostic Architecture
Low conversion in allylic substitution (commonly the Tsuji-Trost reaction or Iridium-catalyzed variants) is rarely a single-variable failure. It typically stems from a kinetic bottleneck in one of three stages: Oxidative Addition , Nucleophilic Attack , or Catalyst Turnover/Regeneration .
This guide moves beyond basic "check your solvent" advice. We analyze the mechanistic causality of catalytic stalling and provide a self-validating troubleshooting workflow.
Diagnostic Workflow: The "Stalled Cycle" Analysis
Before altering conditions, determine where the cycle is stalling. Use this logic tree to diagnose the root cause.
Figure 1: Decision tree for isolating the kinetic bottleneck in transition-metal catalyzed allylic substitution.
Troubleshooting Category 1: Catalyst & Ligand Deactivation
The Issue: The reaction starts but stops at 10-20% conversion, or never initiates. Mechanism: Pd(0) is unstable and aggregates into inactive "Pd black" without sufficient ligation, or the active species is poisoned by oxygen.
Q: My catalyst turns black immediately. Is my reaction dead?
A: Yes, "Pd black" indicates the formation of bulk palladium metal, which is catalytically inactive for this cycle.
-
Root Cause: Ligand dissociation or insufficient reduction of Pd(II) precatalyst.
-
Fix 1 (Ligand Loading): Ensure your Ligand:Metal ratio is sufficient. For monodentate ligands (e.g., PPh3), use 4:1. For bidentate ligands (e.g., dppe, Trost ligands), use at least 1.1:1 or 1.2:1 to ensure the metal is saturated.
-
Fix 2 (Precatalyst Activation): If using Pd(OAc)₂ + Phosphine, the Pd(II) must be reduced to Pd(0) to enter the cycle. This reduction often consumes the phosphine (oxidizing it to phosphine oxide) or the nucleophile.
-
Protocol: Stir Pd(OAc)₂ and Phosphine in the solvent for 15-30 minutes before adding the substrate. The solution should change color (often from orange to yellow/pale).
-
-
Fix 3 (Source of Pd): Switch to Pd₂(dba)₃ . Although dba (dibenzylideneacetone) stabilizes Pd(0), it can sometimes inhibit oxidative addition by binding too tightly. If conversion is low with Pd₂(dba)₃, switch to [Pd(allyl)Cl]₂ with a phosphine ligand, which generates the active species rapidly upon nucleophilic attack [1].
Q: I am using Iridium (Ir) for branched selectivity, but conversion is <5%.
A: Iridium catalysts are notoriously sensitive to the activation method.
-
Activation: Ir-catalysts (often [Ir(COD)Cl]₂) require activation to form the active metallacycle.
-
The "Base" Factor: Commonly, a base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or propylamine is required to activate the precatalyst [2]. Ensure you are following the specific activation protocol for your phosphoramidite ligand.
-
Substrate Class: Iridium works best with allylic carbonates or phosphates . Allylic acetates are often too unreactive for Ir-catalyzed substitution unless specific Lewis acids are added.
Troubleshooting Category 2: The Substrate & Leaving Group
The Issue: The catalyst is active (solution remains clear/yellow), but the starting material (SM) is not consumed. Mechanism: The Oxidative Addition step is the rate-limiting bottleneck. The bond between the allylic position and the leaving group is too strong.
Q: I am using an allylic acetate. Why is nothing happening?
A: Acetate is a relatively poor leaving group.
-
Data Comparison: Relative rates of oxidative addition typically follow:
-
Chloride/Bromide: Fast (but risk side reactions/elimination).
-
Carbonate (-OCO₂R): Moderate/Good (Releases CO₂ + OR⁻, acting as an in situ base).
-
Acetate (-OAc): Slow.
-
-
The Fix: Convert your allylic alcohol to an allylic methyl carbonate (using methyl chloroformate) or an allylic phosphate (using diphenyl chlorophosphate).
-
Why? The ionization of carbonates is essentially irreversible due to the loss of CO₂ gas, driving the equilibrium forward [3].
-
Q: Can I force the acetate to react without changing the substrate?
A: Yes, by using additives that facilitate ionization.
-
Add Lewis Acids: Add MgBr₂ or ZnCl₂. The metal coordinates to the carbonyl oxygen of the acetate, making it a better leaving group.
-
Add Quaternary Ammonium Salts: Addition of TBAI (Tetrabutylammonium iodide) (10-20 mol%) can help. The iodide displaces the acetate to form a transient, highly reactive allylic iodide, which then undergoes oxidative addition rapidly.
Troubleshooting Category 3: Nucleophile & Base Compatibility
The Issue: The catalyst works, the leaving group is good, but conversion stalls. Mechanism: Mismatch between the nucleophile's pKa and the reaction conditions (Hard vs. Soft Nucleophiles).[1]
Q: I am using a Grignard reagent, but I get homocoupling or no reaction.
A: Grignards are "Hard" nucleophiles (pKa > 25). Standard Tsuji-Trost conditions (Pd(0) + Phosphine) are designed for "Soft" nucleophiles (pKa < 25, e.g., malonates, amines).
-
The Mechanism Gap: Soft nucleophiles attack the carbon of the π-allyl ligand.[2] Hard nucleophiles attack the metal center first, followed by reductive elimination.[2][3]
-
The Fix:
-
Transmetallation: If using a Grignard, add ZnCl₂ to form an organozinc reagent (Negishi-type conditions).
-
Ligand Switch: Use ligands specifically designed for hard nucleophiles, such as N-heterocyclic carbenes (NHCs) or specific bidentate phosphines that promote reductive elimination.
-
Q: How do I choose the right base for soft nucleophiles?
A: The base must be strong enough to deprotonate the pronucleophile but not so strong that it degrades the catalyst or substrate.
| Pronucleophile | Approx pKa (DMSO) | Recommended Base |
| Malonates | ~13-16 | NaH, Cs₂CO₃, BSA (N,O-Bis(trimethylsilyl)acetamide) |
| Phenols | ~10-18 | K₂CO₃, Cs₂CO₃ |
| Amines | ~30-35 (N-H) | None (often self-activating) or mild base |
| Nitromethane | ~17 | Et₃N, DBU |
Pro-Tip: Use BSA (N,O-Bis(trimethylsilyl)acetamide) with a catalytic amount of acetate salt (KOAc or LiOAc).
-
Why? BSA silylates the nucleophile (creating a silyl enol ether or silyl amine), and the acetate acts as a nucleophilic catalyst to desilylate it at the right moment. This creates a neutral, highly controlled reaction environment that boosts conversion significantly [4].
Experimental Protocols
Protocol A: The "Resurrection" Screen (For Stalled Reactions)
Use this when a standard protocol yields <20% conversion.
-
Substrate: 0.1 mmol Allylic Carbonate (not Acetate).
-
Catalyst: [Pd(allyl)Cl]₂ (2.5 mol%) + Phosphine Ligand (e.g., dppb or PPh3) (5-10 mol%).
-
Solvent: THF or DCM (degassed).
-
Base/Additive: BSA (3.0 equiv) + KOAc (5 mol%).
-
Nucleophile: 1.1 equiv.
-
Procedure:
Protocol B: Kinetic Profiling (To identify catalyst death)
-
Set up the reaction at a scale allowing for 5-6 aliquots (e.g., 0.5 mmol).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is inert.
-
Take aliquots at t=5, 15, 30, 60, 120 mins.
-
Plot ln[SM] vs Time.
-
Linear: First-order kinetics (Catalyst is stable).
-
Plateau: Catalyst death. (See Category 1).
-
Induction Period (Slow start then fast): Inefficient precatalyst activation. (Pre-stir catalyst longer).
-
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
-
Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[5][6][7][8][9][10] Topics in Organometallic Chemistry, 34, 169-208. Link
-
Tsuji, J. (1986). New synthetic reactions catalyzed by palladium complexes. Pure and Applied Chemistry, 58(6), 869-878. Link
-
Trost, B. M., & Murphy, D. J. (1985). Chemoselectivity in the palladium-catalyzed allylic alkylation of heteroatom nucleophiles. Organometallics, 4(1), 174-176. Link
Sources
- 1. DSpace [repository.upenn.edu]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
Machine learning approaches for reaction condition optimization
Status: Operational | Tier: L3 Engineering Support
Subject: Troubleshooting Machine Learning Workflows for Chemical Synthesis
Overview
Welcome to the Reaction Optimization Support Center. This guide addresses the specific friction points researchers encounter when applying Machine Learning (ML) to chemical synthesis. Unlike traditional Design of Experiments (DoE), ML approaches—specifically Bayesian Optimization (BO)—can navigate non-linear, high-dimensional chemical spaces with significantly fewer experiments.
However, success relies on three variables: Representation (how you describe molecules), Algorithm Choice (how the model learns), and Acquisition Strategy (how the model selects the next experiment).
Part 1: Data Representation & Featurization
The most common point of failure is "Garbage In, Garbage Out." If your model treats "Solvent A" and "Solvent B" as arbitrary labels without understanding their physical properties, it cannot extrapolate.
Visual Guide: Featurization Strategy
Use this decision tree to select the correct encoding method for your dataset.
Caption: Decision logic for encoding chemical entities. Use Descriptors for extrapolation; OHE is sufficient for fixed-variable optimization.
Troubleshooting Q&A: Featurization
Q: My model predicts high yields for a new ligand, but the experiment fails completely. Why? A: You are likely using One-Hot Encoding (OHE) or random indices for your ligands.
-
The Issue: OHE tells the model that Ligand A is "100" and Ligand B is "010". The model learns nothing about why Ligand A works (e.g., steric bulk, electron density). Therefore, it cannot predict the performance of Ligand C.
-
The Fix: Switch to Physical Organic Descriptors . Calculate or retrieve properties like HOMO/LUMO energies, dipole moments, or Sterimol parameters (L, B1, B5). This allows the model to learn: "Higher electron density at the metal center correlates with yield."
-
Reference: Ahneman et al. (2018) demonstrated that DFT descriptors allow Random Forests to predict out-of-sample performance, whereas OHE fails.
Q: I don't have the computational resources to run DFT for every solvent. What is the alternative? A: Use Cheminformatic Fingerprints or Lookup Tables .
-
The Protocol:
-
Morgan Fingerprints (ECFP4): Generate bit-vectors based on molecular substructures (radius 2 or 3).
-
Solvent Parameters: Use classical tables (Kamlet-Taft, Dielectric constants) instead of full quantum calculations.
-
Mordred/RDKit: Use open-source libraries to generate 2D/3D descriptors instantly.
-
Part 2: Algorithm Selection & The Optimization Loop
For reaction optimization, we generally prefer Bayesian Optimization (BO) over Deep Learning because chemical datasets are typically sparse (small
Visual Guide: The Bayesian Optimization Cycle
This workflow illustrates how the model balances exploring new conditions vs. exploiting known good ones.
Caption: The closed-loop cycle of Bayesian Optimization. The Acquisition Function is the critical decision-maker.
Troubleshooting Q&A: Algorithm Behavior
Q: My Bayesian Optimization loop is stuck. It keeps suggesting conditions very similar to the best result found so far. A: Your model is "Over-Exploiting."
-
The Mechanism: The Acquisition Function (e.g., Expected Improvement) is prioritizing the predicted mean (high yield) over the variance (uncertainty). It is "playing it safe."
-
The Fix:
-
Switch to UCB (Upper Confidence Bound): This function includes a tunable parameter (
) that explicitly rewards uncertainty. Increasing forces the model to explore unknown regions of the chemical space. -
Add "Jitter": Introduce a small noise term to the acquisition function to prevent getting trapped in local optima.
-
Q: I have a dataset of 5,000 reactions from a high-throughput screen. Should I use a Gaussian Process (GP)?
A: No. GPs scale poorly with data size (
-
The Recommendation:
-
For
: Use Gaussian Processes (Standard BO). -
For
: Use Random Forests (RF) or Bayesian Neural Networks . -
Why? RFs are robust to noise and outliers common in HTE data. While they don't provide the smooth uncertainty estimates of a GP, they handle higher dimensionality and larger datasets much faster.
-
Part 3: Experimental Validation & Common Pitfalls
Data Table: Expected Model Performance
Use this table to benchmark your model. If your metrics deviate significantly, check your data quality.
| Metric | Random Forest (HTE Data) | Gaussian Process (Optimization) | Interpretation |
| RMSE | 10-15% Yield | N/A (Iterative) | Error >20% usually indicates poor descriptors or experimental noise. |
| R² (Test) | 0.70 - 0.90 | N/A | <0.60 implies the model cannot distinguish good/bad conditions. |
| Top-1 Accuracy | ~60-70% | High (converges in <20 steps) | "Did the model find the absolute best condition?" |
Troubleshooting Q&A: Validation
Q: The model suggested a reaction condition that is chemically impossible (e.g., boiling point exceeded, catalyst insoluble). A: The model lacks Domain Constraints .
-
The Issue: ML models are purely mathematical; they do not know physics unless explicitly told.
-
The Fix: Apply Constraint-Based Optimization .
-
Hard Constraints: Filter out suggestions where
. -
Soft Constraints: Add a penalty term to the acquisition function for conditions known to be problematic (e.g., specific solvent incompatibilities).
-
Q: I trained a model on "Reaction A" (Suzuki). Can I use it to optimize "Reaction B" (Negishi)? A: Generally, No (Transfer Learning is difficult).
-
The Nuance: Direct application will fail because the mechanistic descriptors (e.g., oxidative addition energy) differ.
-
Advanced Strategy: You can use Transfer Learning or Multi-Task Learning if you have shared descriptors (e.g., ligand sterics). You use the "Suzuki Model" as a prior for the "Negishi Model," allowing the latter to learn faster with fewer experiments.
References
-
Shields, B. J., et al. (2021).[1][2][3][4][5] Bayesian reaction optimization as a tool for chemical synthesis. Nature. [Link]
-
Ahneman, D. T., et al. (2018).[6][7][8][9] Predicting reaction performance in C–N cross-coupling using machine learning. Science. [Link][6][9]
-
Häse, F., et al. (2021).[5] Olympus: a benchmarking framework for noisy optimization and experiment planning. Chemical Science. [Link]
-
Chuang, K. V., & Keiser, M. J. (2018).[7] Comment on "Predicting reaction performance in C–N cross-coupling using machine learning". Science. [Link]
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Reker, D., et al. (2020).[10] Active machine learning for reaction condition optimization (LabMate.ML). Cell Reports Physical Science. [Link]
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Technical Support Center: High-Throughput Screening for Optimal Catalysts in Allylic Substitution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for high-throughput screening (HTS) in catalytic allylic substitution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of discovering and optimizing catalysts for this versatile C-C and C-X bond-forming reaction. We will address common experimental challenges, provide in-depth troubleshooting guides, and offer validated protocols to enhance the efficiency and reliability of your screening campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during the HTS workflow for allylic substitution reactions.
Q1: My primary screen is yielding a low hit rate. What are the most common causes and how can I troubleshoot this?
A low hit rate, or a complete lack of active catalysts, is a frequent but solvable issue in HTS. The problem often originates from one of three areas: the catalyst library, the reaction conditions, or the assay itself.
-
Causality - The "Why": Allylic substitution reactions are mechanistically complex, often involving multiple interdependent steps.[1] The success of the reaction is highly sensitive to the subtle interplay between the metal precursor, ligand, base, solvent, and substrates. If the selected screening conditions fall outside the productive window for your chosen substrate class, even a library of potentially active catalysts may show no activity. Furthermore, certain catalyst activation procedures, such as pre-reduction or calcination, can be critical and are often overlooked in initial screens.[2]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Parameters: The initial conditions may be too stringent or not suitable for the catalyst class being screened. It's crucial that the reaction parameter space is sufficiently large and diverse.[3] Consider a broader range of solvents, bases of varying strengths (e.g., organic vs. inorganic), and temperatures.
-
Confirm Substrate & Reagent Stability: Verify that your allylic substrate, nucleophile, and any additives are stable under the screening conditions in the absence of a catalyst. Degradation can lead to a false negative result.
-
Run a Positive Control: Include a known, well-documented catalyst for a similar allylic substitution in your screen (e.g., a standard Palladium-phosphine complex). If the positive control fails, it strongly indicates a fundamental issue with your assay setup or reagent quality, not the library itself.
-
Expand the Catalyst Library: The initial library may lack the necessary structural or electronic diversity. The vast number of potential catalyst combinations creates an enormous search space.[4] Introduce new ligand classes (e.g., bidentate vs. monodentate, different bite angles) or different metal precursors (e.g., Ni, Cu, Ir in addition to Pd).
-
Q2: I'm observing significant well-to-well or plate-to-plate variability. How can I improve the reproducibility of my HTS assay?
Poor reproducibility is a critical flaw that undermines the statistical validity of an HTS campaign. It is often caused by inconsistencies in liquid handling, environmental controls, or reagent preparation. Automation and robotics are key to enhancing reproducibility but require careful optimization.[4]
-
Causality - The "Why": At the microliter scale of HTS, minor variations in volume, concentration, or temperature can have a magnified impact on reaction kinetics. For instance, inaccurate dispensing of a catalyst stock solution can drastically alter the catalyst-to-substrate ratio. Similarly, temperature gradients across a 96- or 384-well plate can lead to different reaction rates in different wells. Slurry-based reagents or catalysts that are not properly suspended can lead to inconsistent dispensing.[5]
-
Troubleshooting Workflow: A systematic approach is required to pinpoint the source of variability.
Caption: Troubleshooting workflow for poor HTS reproducibility.
Q3: How do I effectively manage and analyze the large datasets generated from HTS, and how do I distinguish a true "hit" from a false positive?
The volume of data from an HTS run can be overwhelming.[4][6] Effective data management and analysis are crucial for extracting meaningful insights. A "hit" is a catalyst that shows promising activity and selectivity, but it must be rigorously validated to ensure it is not a false positive.
-
Causality - The "Why": False positives arise from compounds that interfere with the analytical method rather than catalyzing the desired reaction.[7] For example, in a fluorescence-based assay, a compound that is itself fluorescent or quenches the signal of the product will appear as a false positive or false negative, respectively. Other compounds can form aggregates that non-specifically inhibit enzymes or catalysts.[7]
-
Data Management & Hit Triage Strategy:
-
Data Normalization: Raw data should be normalized against positive and negative controls on each plate to account for plate-to-plate variation. The Z-score is a common metric for this.
-
Hit Identification: Define a "hit" threshold based on statistical significance (e.g., >3 standard deviations from the mean of the negative controls).
-
False Positive Filtering: This is a critical step.
-
Counter-screens: Re-test initial hits in an assay format that is sensitive to common interference mechanisms. For example, adding a non-ionic detergent can disrupt promiscuous aggregates.[7]
-
Dose-Response Curves: True hits should exhibit a classical sigmoidal dose-response curve. Compounds that show non-classical behavior are often false positives.
-
Structure-Activity Relationship (SAR): Analyze the structures of the hits. If a particular structural motif appears frequently (a "promiscuous" scaffold), it may be a source of assay interference.
-
-
Secondary Screening: Confirmed hits must be re-synthesized and re-tested under standard laboratory conditions to confirm their activity outside the miniaturized HTS format. This step helps bridge the gap between HTS and real-world applications, addressing potential issues with scalability.[3]
-
Section 2: Analytical Techniques for HTS in Allylic Substitution
Choosing the right analytical method is paramount for a successful screening campaign. The method must be sensitive, robust, and fast enough to keep pace with the high-throughput format.
Q4: What are the most suitable high-throughput analytical techniques for monitoring allylic substitution reactions?
The choice depends heavily on the specific substrates and products involved. Key considerations are speed, sensitivity, and compatibility with the reaction mixture.
-
Causality - The "Why": Allylic substitution reactions can produce a mixture of regioisomers (e.g., linear vs. branched) and stereoisomers (enantiomers).[8][9] An ideal analytical method should not only quantify product formation but also provide information on selectivity.
| Analytical Technique | Principle | Throughput | Pros | Cons |
| UV/Vis Spectroscopy | Measures absorbance of a chromophoric substrate or product. | High | Fast, simple, inexpensive, widely available.[10] | Requires a chromophore; low selectivity; prone to interference from colored catalysts/ligands. |
| Fluorescence Spectroscopy | Measures emission from a fluorogenic substrate or product. | High | Very high sensitivity; low background signal.[10] | Requires a fluorophore to be introduced or removed; susceptible to quenching/interference. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Medium | Excellent separation and quantification; can resolve isomers. | Requires volatile/thermally stable analytes; sample workup often needed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by liquid chromatography and detects by mass. | Medium-High | High sensitivity and selectivity; provides structural information (mass); applicable to a wide range of analytes. | Slower than spectroscopic methods; can be a bottleneck. |
| Scanning Mass Spectrometry | Directly analyzes reaction mixtures by MS without prior separation. | High | Very fast; provides direct information on product formation and selectivity.[10] | Prone to ion suppression; complex mixtures can be difficult to analyze. |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Medium | Directly measures enantiomeric excess (ee) for chiral products.[10] | Requires a chromophore near the stereocenter; specialized equipment needed. |
Section 3: Experimental Protocols & Workflows
This section provides a generalized protocol for a primary HTS campaign and a visual representation of the overall discovery workflow.
Protocol 1: General Workflow for 96-Well Plate Catalyst Screening
This protocol outlines a standard procedure for screening a library of catalysts for an allylic substitution reaction.
1. Plate Preparation and Reagent Dispensing: a. Prepare stock solutions of the allylic substrate, nucleophile, and internal standard in the chosen reaction solvent. b. Prepare a master plate containing the library of catalyst precursors and ligands in an inert solvent (e.g., THF, dioxane). c. Use an automated liquid handler to dispense the catalyst/ligand solutions into the appropriate wells of a 96-well reaction plate. d. Initiate the reaction by dispensing the substrate/nucleophile/internal standard mixture into each well.
2. Reaction Incubation: a. Seal the reaction plate securely with a chemically resistant cap mat or foil seal to prevent solvent evaporation and cross-contamination. b. Place the plate in an incubator or on a heating block set to the desired reaction temperature. Ensure uniform heating across the plate. c. Allow the reaction to proceed for a predetermined time.
3. Reaction Quenching and Sample Preparation: a. After the specified time, quench the reactions by adding a suitable quenching agent (e.g., a specific volume of water, acid, or base). b. If necessary for the chosen analytical method (e.g., GC or LC-MS), perform a sample workup such as liquid-liquid extraction or filtration directly in the plate.
4. Analysis: a. Transfer the samples from the reaction plate to an analysis plate. b. Analyze the samples using the chosen high-throughput analytical method (e.g., LC-MS).
5. Data Processing: a. Integrate the raw data and calculate the percent conversion and selectivity (e.g., branched:linear ratio, ee%) for each well relative to the internal standard. b. Normalize the results using the on-plate controls. c. Identify primary hits based on the predefined criteria.
HTS Catalyst Discovery Workflow
The overall process of catalyst discovery is an iterative cycle of screening, analysis, and refinement.[11]
Caption: Iterative workflow for HTS catalyst discovery and optimization.
References
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- High-Throughput Screening (HTS)
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Preventing isomerization during the synthesis of α,β-unsaturated nitriles
Welcome to the technical support center for the synthesis of α,β-unsaturated nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize or prevent unwanted isomerization and achieve your desired isomeric purity.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during the synthesis and workup of α,β-unsaturated nitriles.
Question 1: I'm observing a significant amount of the undesired Z-isomer in my product mixture when I was targeting the E-isomer. What are the likely causes and how can I improve the stereoselectivity?
Answer:
The formation of a mixture of E and Z isomers is a common challenge, often stemming from the reaction conditions not being optimized for stereoselectivity. The thermodynamically more stable E-isomer is often the desired product, but kinetic factors can lead to the formation of the Z-isomer.
Potential Causes & Solutions:
-
Reaction Conditions Favoring the Kinetic Product: Certain reaction conditions, particularly at low temperatures with sterically hindered bases, can favor the formation of the kinetic product, which may be the Z-isomer.[1][2][3] Conversely, allowing the reaction to reach thermodynamic equilibrium, often by using higher temperatures and a less hindered base, will favor the more stable E-isomer.[1][2][4]
-
Choice of Base and Reaction Conditions in Condensation Reactions:
-
Knoevenagel Condensation: This is a powerful method for synthesizing α,β-unsaturated nitriles.[5][6][7] The choice of base is critical. Strong, non-bulky bases like KOH or NaOH at elevated temperatures can promote isomerization to the thermodynamic E-isomer.[5][8] For milder conditions, piperidine or pyridine are often used.[7][9] It's important to note that prolonged reaction times, even with mild bases, can lead to equilibration.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high E-selectivity.[10][11][12] If you are getting poor selectivity, consider the following:
-
Base and Cation Effects: The choice of base and the corresponding cation can significantly influence the E/Z ratio. For instance, using KHMDS as a base can strongly favor the E-isomer, whereas LiHMDS might favor the Z-isomer under certain conditions.[10]
-
Phosphonate Reagent: The structure of the phosphonate reagent itself can dictate stereoselectivity. Unmodified diethyl (cyanomethyl)phosphonate typically yields the E-isomer. Modified phosphonates have been developed to selectively produce the Z-isomer.[13][14]
-
-
-
Post-Reaction Isomerization: Isomerization can occur during workup or purification. Acidic or basic conditions, as well as exposure to heat or light, can catalyze the interconversion of isomers.[15]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for high Z-isomer content.
Question 2: My α,β-unsaturated nitrile appears to be isomerizing to a β,γ-unsaturated nitrile during the reaction or workup. How can I prevent this double bond migration?
Answer:
The migration of the double bond from the α,β-position to the β,γ-position is a form of positional isomerization. This is often base-catalyzed and occurs through the formation of a resonance-stabilized carbanion.[16]
Key Factors and Preventative Measures:
-
Base-Catalyzed Isomerization: The primary driver for this isomerization is the presence of a base that can deprotonate the γ-carbon. The resulting allylic anion can be protonated at the α-carbon, leading to the β,γ-unsaturated isomer.
-
Solution: Carefully select the base and stoichiometry. Use the minimum amount of base necessary to drive the primary reaction. During workup, ensure a thorough and immediate neutralization of the basic catalyst with a mild acid (e.g., dilute HCl, NH4Cl solution) to prevent post-reaction isomerization.[17]
-
-
Thermodynamic Stability: In some cases, the β,γ-unsaturated isomer may be thermodynamically more stable, especially if it leads to a more substituted double bond. However, for α,β-unsaturated nitriles, the conjugation with the nitrile group generally makes this isomer the more stable one.
-
Manganese-Catalyzed Synthesis: A notable modern approach to avoid base-mediated side reactions is the use of manganese-pincer catalysts. These systems can couple α-saturated nitriles with aldehydes at room temperature under base-free conditions, generating water as the only byproduct and showing high selectivity for the α,β-unsaturated product without double-bond migration.[5][18][19]
Experimental Protocol: Neutral Workup to Prevent Isomerization
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent in vacuo at a low temperature.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions regarding the synthesis of α,β-unsaturated nitriles.
What are the fundamental mechanisms driving the isomerization of α,β-unsaturated nitriles?
Isomerization in α,β-unsaturated nitriles primarily occurs through two mechanisms: E/Z (geometric) isomerization and positional (double bond migration) isomerization.
-
E/Z Isomerization: This involves rotation around the carbon-carbon double bond.[20] This rotation is normally restricted but can be facilitated by:
-
Acid or Base Catalysis: Protonation of the nitrile or deprotonation at the α-carbon can reduce the double bond character, allowing for rotation.
-
Photochemical Isomerization: Absorption of light can promote an electron to an anti-bonding orbital, which also reduces the barrier to rotation.[15][21]
-
Metal Catalysis: Transition metals, such as palladium, can catalyze E/Z isomerization through various pathways, including nucleopalladation.[22][23]
-
-
Positional Isomerization (α,β to β,γ): This is typically a base-catalyzed process involving the abstraction of a proton from the γ-position to form a resonance-stabilized allylic carbanion.[16] Reprotonation at the α-position yields the β,γ-unsaturated isomer.
Caption: Mechanisms of Isomerization in Unsaturated Nitriles.
Which synthetic methods offer the best stereocontrol for producing either E or Z-α,β-unsaturated nitriles?
The choice of synthetic method is paramount for achieving high stereoselectivity.
| Method | Typical Selectivity | Key Considerations |
| Horner-Wadsworth-Emmons (HWE) Olefination | Highly E -selective | The use of unstabilized ylids from reagents like diethyl (cyanomethyl)phosphonate with aldehydes generally gives excellent E-selectivity.[10][11][12] |
| Modified HWE Olefination | Highly Z -selective | Specialized phosphonate reagents, often with bulky or electron-withdrawing groups, have been designed to favor the formation of the Z-isomer.[13][14] |
| Knoevenagel Condensation | Variable, often favors E | Stereoselectivity is highly dependent on the reaction conditions (base, solvent, temperature).[6][9] Thermodynamic conditions (higher temperatures, longer reaction times) typically favor the more stable E-isomer.[8] |
| Manganese-Catalyzed Dehydrogenative Coupling | High, favors thermodynamic isomer | This modern, base-free method couples saturated nitriles with aldehydes and generally yields the thermodynamically preferred isomer with high selectivity.[5][18][19] |
| Photocatalytic Isomerization | Can convert E to Z | This method can be used to isomerize a thermodynamically stable E-alkene to the less stable Z-alkene using a photosensitizer and visible light.[15][21] |
How can I effectively separate E and Z isomers if a mixture is formed?
If a mixture of isomers is unavoidable, several purification techniques can be employed, though separation can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method.
-
Silica Gel: Standard silica gel can often separate E and Z isomers, although the resolution may be low. The more polar isomer (often the Z-isomer) will typically have a lower Rf value.
-
Silver Nitrate-Impregnated Silica Gel: Alkenes can coordinate with silver ions. This interaction is sensitive to the stereochemistry of the double bond, often providing enhanced separation of geometric isomers.
-
-
Crystallization: If one isomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective, scalable purification method.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
References
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Deng, H., et al. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. Journal of the American Chemical Society. Available at: [Link]
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Gouranour, S., et al. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. PMC. Available at: [Link]
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Jia, K., et al. (2023). Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters. Available at: [Link]
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Majchrzak, A., et al. (2022). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. Available at: [Link]
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Majchrzak, A., et al. (2022). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. ACS Figshare. Available at: [Link]
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Nguyen, V.-T., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules. Available at: [Link]
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Ando, K., et al. (1997). Highly Z-selective synthesis of α,β-unsaturated nitriles using the Horner–Wadsworth–Emmons reaction. Tetrahedron Letters. Available at: [Link]
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Dounay, A. B., et al. (2003). Synthesis of α,β-unsaturated aldehydes and nitriles via cross-metathesis reactions using Grubbs' catalysts. Tetrahedron. Available at: [Link]
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Perin, G., et al. (2005). Clean and atom-economic synthesis of alpha-phenylselenoacrylonitriles and alpha-phenylseleno- alpha,beta-unsaturated esters by knoevenagel reaction under solvent-free conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
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Li, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Chemical Communications. Available at: [Link]
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Kim, D., & Lee, C. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Al-Said, N. H. (2013). Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)ethylidene) Malononitrile. Molecules. Available at: [Link]
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Balar, P., et al. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. ResearchGate. Available at: [Link]
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D'Ascenzi, C., et al. (2021). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
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- 17. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]
- 18. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Validation of 4-chloro-2-methylbut-2-enenitrile structure by 13C NMR
Structural Validation & Isomeric Differentiation of 4-Chloro-2-methylbut-2-enenitrile: A Comparative C NMR Guide
Part 1: Executive Summary & Core Directive
In the synthesis of complex pharmaceutical intermediates, 4-chloro-2-methylbut-2-enenitrile represents a critical building block. Its validation is frequently complicated by the presence of geometric isomers (
While
This guide establishes
Part 2: Scientific Logic & Comparative Analysis
The Structural Challenge
The molecule consists of a conjugated nitrile system with a trisubstituted alkene. The critical quality attribute (CQA) is often the stereochemistry around the double bond.
-
Structure:
-
Isomerism:
-
-isomer (Zusammen): The Nitrile (CN) and Chloromethyl (
) groups—the highest priority groups on each carbon—are on the same side. - -isomer (Entgegen): The Nitrile and Chloromethyl groups are on opposite sides (meaning the Methyl and Chloromethyl are cis to each other).
-
-isomer (Zusammen): The Nitrile (CN) and Chloromethyl (
Why C NMR Outperforms Alternatives[1]
| Feature | ||
| Spectral Dispersion | Low (10-12 ppm range). Methyl signals often overlap with solvent or impurity peaks. | High (0-220 ppm range). Resolves quaternary carbons (C2 and CN) distinctly. |
| Stereo-Sensitivity | Relies on NOESY (2D) for spatial proof, which is time-consuming and prone to artifacts. | Relies on the |
| Quaternary Detection | Invisible.[1] Inferred only by absence of coupling. | Directly observable.[1] Critical for confirming the C-CN bond integrity. |
Diagnostic C Chemical Shift Data
The following table synthesizes expected chemical shifts based on substituent additivity rules (Pretsch/Clerc) and empirical data for
Table 1: Comparative Chemical Shifts (ppm in
| Carbon Position | Assignment | Expected Shift ( | Expected Shift ( | Diagnostic Note |
| C1 | 117.0 - 119.0 | 117.0 - 119.0 | Characteristic nitrile region. | |
| C2 | 108.0 - 112.0 | 108.0 - 112.0 | Quaternary alkene. | |
| C3 | 142.0 - 146.0 | 142.0 - 146.0 | Deshielded by conjugation. | |
| C4 | 42.0 - 45.0 | 40.0 - 43.0 | Typical alkyl chloride range. | |
| C5 | 18.0 - 21.0 | 14.0 - 16.0 | PRIMARY DIAGNOSTIC PEAK |
The Mechanism of Differentiation: In the
-isomer , the Methyl group (C5) and the Chloromethyl group (C4) are cis to each other. This steric proximity causes a "shielding" effect (upfield shift) on the Methyl carbon due to the-gauche effect. In the -isomer, the Methyl is trans to the bulky chloromethyl group, resulting in a more downfield shift.
Part 3: Experimental Protocol (Self-Validating System)
To ensure data integrity, follow this protocol which includes an internal "logic check" using DEPT (Distortionless Enhancement by Polarization Transfer).
Sample Preparation[2]
-
Mass: Dissolve 30–50 mg of the crude or purified product.
-
Solvent: Use
mL of (Chloroform-d).-
Why?
is non-polar, minimizing solvent-solute hydrogen bonding that could shift the nitrile peak.
-
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (Standard 400 MHz System)
-
Experiment: C13CPD (Standard proton-decoupled
C). -
Scans (NS): Minimum 256 scans (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Criticality: The Nitrile (C1) and Quaternary Alkene (C2) carbons have long
relaxation times. A short D1 will saturate these signals, making them disappear or integrate poorly.
-
The Validation Workflow (DEPT-135)
Run a DEPT-135 experiment immediately after the standard
Interpretation Logic:
-
Identify the peak at ~118 ppm. Is it absent in DEPT-135?
-
Yes: Confirmed Nitrile (Cq).
-
No: Check for aldehyde impurities (CHO would be positive).
-
-
Identify the peak at ~40-45 ppm. Is it negative in DEPT-135?
-
Yes: Confirmed
. -
No: Potential regioisomer (e.g.,
would be positive).
-
Part 4: Visualization & Logic Flow
Structural Isomerism Diagram
The following diagram illustrates the steric interactions that drive the chemical shift differences.
Caption: Comparative logic of steric compression (Gamma Effect) on the Methyl
Validation Decision Tree
Follow this flowchart to validate the product identity and purity.
Caption: Step-by-step decision matrix for validating structure and stereochemistry using
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for calculating chemical shifts based on substituent additivity rules).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for
-gauche effect mechanisms). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on DEPT interpretation).
-
Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on alkene stereochemistry shifts).
A Comparative Guide to SN2 and SN2' Reaction Pathways for Allylic Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic chlorides are privileged electrophiles in organic synthesis, prized for their enhanced reactivity and the synthetic versatility afforded by the adjacent carbon-carbon double bond. Nucleophilic substitution reactions of these substrates can proceed through two distinct, competitive bimolecular pathways: the direct displacement (SN2) and the allylic rearrangement (SN2').[1][2] The outcome of this competition is of paramount importance in synthetic design, as it dictates the regioselectivity and, in many cases, the stereoselectivity of the product. A thorough understanding of the mechanistic nuances and the factors that govern the partitioning between these two pathways is therefore critical for achieving predictable and efficient molecular construction, a cornerstone of modern drug development and materials science.
This guide provides an in-depth comparison of the SN2 and SN2' reaction pathways for allylic chlorides. We will dissect the underlying mechanisms, explore the key factors that influence the regiochemical and stereochemical outcomes, and provide illustrative experimental data and protocols to empower researchers in controlling these valuable transformations.
Mechanistic Overview: A Tale of Two Trajectories
The SN2 and SN2' reactions are both concerted processes, meaning that bond formation and bond cleavage occur in a single, continuous step.[1] However, the trajectory of the incoming nucleophile and the subsequent electronic reorganization distinguish these two pathways.
The SN2 pathway is a direct nucleophilic attack at the α-carbon (the carbon atom bearing the chlorine). This is analogous to the classical bimolecular substitution reaction observed for saturated alkyl halides. The reaction proceeds through a trigonal bipyramidal transition state and results in the inversion of configuration at the reaction center.[3][4]
In contrast, the SN2' pathway involves a nucleophilic attack at the γ-carbon of the allylic system. This attack is accompanied by a concerted migration of the double bond and the expulsion of the chloride leaving group from the α-carbon.[1] This pathway provides a means to access rearranged products, which can be highly valuable in the synthesis of complex molecular architectures.
Figure 1: Comparison of SN2 and SN2' reaction pathways.
Key Factors Influencing the SN2 vs. SN2' Competition
The regioselectivity of nucleophilic attack on an allylic chloride is a delicate balance of several interconnected factors. By judiciously manipulating these parameters, a chemist can often steer the reaction towards the desired product.
Substrate Structure: The Role of Steric Hindrance
Steric hindrance at the α- and γ-carbons of the allylic system is one of the most significant factors governing the reaction pathway.
-
Unhindered α-carbon: When the α-carbon is sterically unencumbered (e.g., a primary allylic chloride), the SN2 pathway is generally favored.[5]
-
Hindered α-carbon: Conversely, increasing steric bulk at the α-carbon will disfavor direct attack, thereby promoting the SN2' pathway.[2][6]
| Substrate | Major Pathway | Rationale |
| CH₂=CH-CH₂-Cl | SN2 | Unhindered primary α-carbon allows for easy backside attack. |
| CH₂=CH-C(CH₃)₂-Cl | SN2' | The sterically congested tertiary α-carbon effectively blocks the SN2 pathway, directing the nucleophile to the γ-carbon.[6] |
The Nature of the Nucleophile: Hard vs. Soft Nucleophiles
The electronic character of the nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle, plays a crucial role in determining the site of attack.
-
Hard Nucleophiles: These are typically characterized by a high charge-to-radius ratio (e.g., OH⁻, RO⁻, F⁻). They are generally more likely to attack the more sterically accessible and electronically deficient α-carbon, favoring the SN2 pathway .
-
Soft Nucleophiles: These have a lower charge-to-radius ratio and a more polarizable electron cloud (e.g., RS⁻, I⁻, organocuprates). The interaction of their frontier orbitals with the extended π-system of the allylic substrate often favors attack at the γ-carbon, leading to the SN2' product .[6] Organocuprate reagents (Gilman reagents) are classic examples of soft nucleophiles that are widely used to effect SN2' displacements on allylic substrates.[7][8]
Solvent Effects
The choice of solvent can influence the nucleophilicity of the attacking species and the stability of the transition states, thereby altering the product distribution.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate anionic nucleophiles through hydrogen bonding, which can decrease their reactivity and potentially favor the SN1 pathway if the substrate is prone to carbocation formation.[9] In the context of the SN2/SN2' competition, strong solvation of the nucleophile can weaken its interaction with the substrate, which may shift the preference towards the less sterically demanding SN2 pathway.[6]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[5] This enhanced reactivity can sometimes favor the SN2' pathway, especially with soft nucleophiles.
The Leaving Group
While chloride is the focus of this guide, it is worth noting that the nature of the leaving group can influence the reaction rate. Good leaving groups, which are weak bases, facilitate both SN2 and SN2' reactions by lowering the activation energy of the transition state.[3]
Stereochemistry: A Defining Feature
The stereochemical outcome of SN2 and SN2' reactions is a critical consideration in asymmetric synthesis.
-
SN2 Reactions: As with their saturated counterparts, SN2 reactions on chiral allylic chlorides proceed with a predictable inversion of configuration at the α-carbon.[3][4]
-
SN2' Reactions: The stereochemistry of the SN2' reaction is more nuanced and can be either syn or anti. The term syn refers to the nucleophile attacking the same face of the double bond from which the leaving group departs, while anti denotes attack on the opposite face. The stereochemical course is often dependent on the specific substrate, nucleophile, and reaction conditions. For example, some zirconium-mediated SN2' substitutions on allylic chlorides have been shown to proceed with high syn-selectivity.[10] In contrast, reactions with organocuprates often favor an anti-displacement.[7]
Figure 2: Stereochemical outcomes of SN2 and SN2' reactions.
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental outcomes that highlight the influence of substrate structure and nucleophile on the SN2/SN2' product ratio.
| Allylic Chloride | Nucleophile | Solvent | Temp (°C) | SN2 Product (%) | SN2' Product (%) | Reference |
| CH₂=CH-CH₂-Cl | PhSNa | CH₃OH | 25 | >95 | <5 | General Observation |
| (CH₃)₂C=CH-CH₂-Cl | (CH₃)₂CuLi | Et₂O | -78 | <5 | >95 | [7] |
| trans-CH₃CH=CH-CH₂-Cl | (n-Bu)₂CuLi | THF | -78 | ~10 | ~90 | [7] |
| cis-CH₃CH=CH-CH₂-Cl | (n-Bu)₂CuLi | THF | -78 | ~5 | ~95 | [7] |
Experimental Protocols
Protocol 1: SN2-Selective Reaction with a Hard Nucleophile
Reaction: Sodium phenoxide with allyl chloride.
Materials:
-
Allyl chloride
-
Phenol
-
Sodium hydroxide
-
Methanol (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous methanol.
-
Carefully add sodium hydroxide (1.0 equivalent) to the solution and stir until it is completely dissolved, forming sodium phenoxide in situ.
-
Add allyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield allyl phenyl ether (the SN2 product).
Protocol 2: SN2'-Selective Reaction with a Soft Nucleophile (Organocuprate)
Reaction: Lithium dimethylcuprate with crotyl chloride.
Materials:
-
Copper(I) iodide
-
Methyllithium in diethyl ether
-
trans-Crotyl chloride
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Syringes and needles for handling air-sensitive reagents
-
Schlenk line or inert atmosphere glovebox
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 equivalent).
-
Cool the flask to 0 °C and add anhydrous diethyl ether.
-
Slowly add a solution of methyllithium in diethyl ether (2.0 equivalents) to the stirred suspension. The formation of a clear, colorless to slightly yellow solution indicates the formation of lithium dimethylcuprate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of trans-crotyl chloride (1.0 equivalent) in anhydrous THF to the Gilman reagent.
-
Stir the reaction at -78 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure (to avoid loss of the volatile product).
-
Analyze the product mixture by ¹H NMR or GC to determine the ratio of the SN2' product (3-methyl-1-butene) to the SN2 product (trans-2-pentene).
Conclusion
The competition between the SN2 and SN2' pathways in the nucleophilic substitution of allylic chlorides is a fascinating and synthetically powerful aspect of organic chemistry. By understanding and controlling the interplay of steric, electronic, and solvent effects, chemists can selectively forge new bonds at either the α- or γ-position of an allylic system. The principles outlined in this guide, from the choice of a hard versus a soft nucleophile to the strategic use of steric hindrance, provide a rational framework for predicting and controlling the outcomes of these important reactions. As the demand for increasingly complex and stereochemically defined molecules continues to grow in fields such as drug discovery and materials science, a deep appreciation for these fundamental mechanistic principles will remain an invaluable asset for the modern synthetic chemist.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Hanna, T. A., & Baranger, A. M. (2003). Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. Journal of the American Chemical Society, 125(3), 614-615.
- Kormos, B. L., & Cramer, C. J. (2003). Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. The Journal of Organic Chemistry, 68(16), 6375–6386.
- Vermeeren, P., van der Lubbe, C. C., Fonseca Guerra, C., Hamlin, T. A., & Bickelhaupt, F. M. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8939–8950.
- BenchChem. (2025). Application Notes and Protocols: Unraveling the Mechanistic Dichotomy of SN2 versus SN2' Reactions in Allylic Chlorides. BenchChem.
- Stirling, C. J. M. (1983). The SN2' reaction. Tetrahedron, 39(20), 3247-3274.
- Magid, R. M. (1980). Nucleophilic and organometallic displacement reactions of allylic compounds: Stereo- and regiochemistry. Tetrahedron, 36(13), 1901-1930.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- Marshall, J. A. (1989). The stereoselective reactions of allylic organometallic compounds. Chemical Reviews, 89(7), 1503–1511.
- Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/metallocupration, and Other Reactions. Organic Reactions, 41, 135-631.
- Whittaker, A. M., Rucker, R. P., & Lalic, G. (2010). Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters. Organic Letters, 12(14), 3216–3218.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Corey, E. J., & Boaz, N. W. (1985). The reaction of lithium dialkylcuprates with γ-acetoxy-α,β-enoates. A new method for the synthesis of γ-alkyl-α,β-enoates. Tetrahedron Letters, 26(49), 6015-6018.
- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
- Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
- Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113.
-
OpenOChem. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Comparison of different catalysts for the synthesis of unsaturated nitriles
Unsaturated nitriles are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of the nitrile functionality into an unsaturated carbon backbone presents unique synthetic challenges, often revolving around catalyst performance, selectivity, and substrate scope. This guide provides an in-depth comparison of various catalytic systems for the synthesis of unsaturated nitriles, offering insights into their mechanisms, performance metrics, and practical applications for researchers, scientists, and professionals in drug development.
The Synthetic Landscape of Unsaturated Nitriles: An Overview
The synthesis of unsaturated nitriles can be broadly approached through several catalytic strategies, each with its own set of advantages and limitations. The choice of catalyst is paramount and is often dictated by the desired substitution pattern of the nitrile, the nature of the starting materials, and the required tolerance of other functional groups. This guide will delve into the major classes of catalysts, including transition metal catalysts, metal-free organocatalysts, and heterogeneous systems, providing a comparative analysis to aid in catalyst selection and methods development.
A generalized approach to the synthesis of α,β-unsaturated nitriles often involves the condensation of a carbonyl compound with a nitrile-containing species. The catalytic cycle for such a transformation is depicted below:
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress.[1][2] For researchers working with reactive intermediates and complex scaffolds, a robust and validated spectroscopic database is not just a resource but a critical necessity. This guide addresses the spectroscopic characterization of 4-chloro-2-methylbut-2-enenitrile, a substituted α,β-unsaturated nitrile.
As experimental data for this specific compound is not widely published, this guide will take a practical, field-proven approach.[3] We will establish a characterization framework by comparing the predicted spectroscopic features of our target molecule with the known experimental data of structurally related, well-documented compounds. This comparative methodology provides a powerful toolkit for researchers to confidently identify and characterize novel or sparsely documented molecules within this class.
The core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will be our pillars of analysis.[1] Each technique provides a unique piece of the structural puzzle, and their combined application allows for a self-validating system of characterization, a principle of utmost importance in scientific integrity.[4]
The Comparative Cohort: Structural Analogs
To build a reliable predictive model for the spectroscopy of 4-chloro-2-methylbut-2-enenitrile, we have selected a cohort of related compounds that share key structural motifs. The rationale behind this selection is to systematically evaluate the electronic and structural influence of each functional group on the overall spectroscopic signature.
dot
Caption: Structural relationships between the target and reference compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can construct a detailed map of the molecular skeleton.
¹H NMR Spectroscopy: A Predictive Analysis
For 4-chloro-2-methylbut-2-enenitrile, we can predict the ¹H NMR spectrum by dissecting the influences of its constituent parts, using our analog data as a guide.
-
Vinyl Proton (-CH=): In crotononitrile, the vinyl protons are observed in the range of 5.5-7.0 ppm. The electron-withdrawing nitrile group deshields these protons. For our target molecule, we expect a single vinyl proton. Its proximity to the nitrile and the double bond suggests a chemical shift in the region of 5.8-6.2 ppm .
-
Methylene Protons (-CH₂Cl): In allyl chloride, the protons on the carbon bearing the chlorine (C-Cl) are found around 4.0 ppm. The electronegative chlorine atom strongly deshields these protons. We predict a similar environment in our target, so the -CH₂Cl protons should appear as a doublet around 4.0-4.3 ppm , split by the vinyl proton.
-
Methyl Protons (-CH₃): In methacrylonitrile, the methyl protons on the double bond are typically found around 2.0 ppm. This provides a good estimate for the methyl group in 4-chloro-2-methylbut-2-enenitrile, which we predict to be a singlet in the range of 1.9-2.2 ppm .
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments.
-
Nitrile Carbon (-C≡N): Nitrile carbons typically absorb in the 115-125 ppm region.[5][6][7][8] This is a highly characteristic and reliable signal.
-
Alkene Carbons (>C=C<): In α,β-unsaturated nitriles, the alkene carbons appear between 100-150 ppm. The carbon β to the nitrile group (closer to the chlorine) will be further downfield than the α-carbon (bearing the methyl group).
-
Methylene Carbon (-CH₂Cl): The carbon attached to chlorine will be significantly deshielded, typically appearing in the 40-50 ppm range, as seen in related chloro-alkanes.
-
Methyl Carbon (-CH₃): The methyl carbon should appear in the upfield region of the spectrum, likely between 15-25 ppm.
Table 1: Comparison of Experimental ¹³C NMR Data for Analog Compounds
| Compound | C1 (-C≡N) (ppm) | C2 (>C=) (ppm) | C3 (=C<) (ppm) | C4 (Other) (ppm) |
| Crotononitrile | 118.6 | 101.4 | 148.5 | 18.2 (-CH₃) |
| Methacrylonitrile | 119.5 | 120.1 | 132.8 | 19.5 (-CH₃) |
| Allyl Chloride [9] | - | 133.5 | 118.8 | 46.1 (-CH₂Cl) |
| 4-Chlorobutyronitrile | 118.9 | 24.9 (-CH₂-) | 28.1 (-CH₂-) | 43.5 (-CH₂Cl) |
| Predicted: 4-chloro-2-methylbut-2-enenitrile | ~118 | ~115 | ~140 | ~20 (-CH₃), ~45 (-CH₂Cl) |
Data sourced from publicly available spectral databases such as the NIST Chemistry WebBook and PubChem where available.[10][11][12][13][14][15][16][17][18][19]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation.
The most prominent and diagnostic peak for 4-chloro-2-methylbut-2-enenitrile will be the nitrile (C≡N) stretch.
-
Nitrile (C≡N) Stretch: This bond gives rise to a sharp, intense absorption peak in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹ .[20] For α,β-unsaturated nitriles like our target, conjugation with the double bond slightly lowers the frequency and increases the intensity compared to saturated nitriles.[20][21]
-
Carbon-Carbon Double Bond (C=C) Stretch: A medium intensity peak is expected around 1640-1680 cm⁻¹ .
-
Carbon-Chlorine (C-Cl) Stretch: This will appear in the fingerprint region, typically between 600-800 cm⁻¹ . While useful for confirmation, this region often contains many signals and can be complex to interpret.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Analog Compound | Typical Range | Expected for Target |
| C≡N Stretch | Crotononitrile | 2220-2240 | 2225-2235 |
| C=C Stretch | Crotononitrile | 1640-1660 | 1645-1655 |
| C-Cl Stretch | Allyl Chloride | 600-800 | 650-750 |
Data is based on typical values for these functional groups found in spectral libraries.[22]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
For 4-chloro-2-methylbut-2-enenitrile (C₅H₆ClN), the expected monoisotopic mass is approximately 115.02 Da . A key feature to look for is the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio will result in two molecular ion peaks (M⁺ and M+2) separated by 2 Da, with the M+2 peak having about one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.
Predicted Fragmentation Pattern:
Common fragmentation pathways for compounds of this type include:
-
Loss of a chlorine atom (-Cl): This would result in a fragment at [M-35]⁺ and [M-37]⁺.
-
Loss of a methyl group (-CH₃): Leading to a fragment at [M-15]⁺.
-
McLafferty Rearrangement: While less common for nitriles without a longer alkyl chain, related rearrangements are possible.[23]
-
Loss of HCl: A peak at [M-36]⁺ could also be observed.
Experimental Protocols: A Validated Workflow
Acquiring high-quality, reproducible spectroscopic data is paramount. The following are detailed, step-by-step methodologies for the characterization of a novel compound like 4-chloro-2-methylbut-2-enenitrile.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. Perform shimming to optimize the magnetic field homogeneity. Acquire a standard one-dimensional ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Following ¹H acquisition, switch to the ¹³C channel. A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more), with a longer relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy for all carbon types, including quaternary carbons.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine the relative proton ratios.
dot
Caption: General workflow for spectroscopic characterization.
Conclusion: A Path to Confident Characterization
While a complete, experimentally verified spectroscopic database for 4-chloro-2-methylbut-2-enenitrile may not be readily available in public repositories, a confident structural assignment is entirely achievable.[10][11] By employing a comparative approach using well-characterized structural analogs, researchers can build a strong, predictive framework. This guide demonstrates that by systematically analyzing the expected shifts and patterns in NMR, the characteristic absorptions in IR, and the molecular weight and fragmentation in MS, one can assemble a cohesive and self-validating body of evidence. This methodical approach not only enables the unambiguous identification of the target compound but also reinforces the principles of rigorous scientific validation in the absence of direct reference data.
References
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][10][12][13][16][18]
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PubChem. National Center for Biotechnology Information. [Link][11][14][15][17][19]
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Guidelines for Characterization of Organic Compounds. ACS Publications. [Link][4]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][5][8]
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¹³C NMR Chemical Shifts. Oregon State University. [Link][6][7]
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Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. [Link][1]
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4-chloro-2-methylbut-2-enenitrile (C5H6ClN). PubChemLite. [Link][3]
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Principles of Organic Spectroscopy. Open Access Journals. [Link]
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Spectral and Chemical Characterization of Organic Compounds: A Laboratory Handbook, 3rd Edition. Wiley. [Link][2]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][20]
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Evaluating the greenness of different synthetic routes to α,β-unsaturated nitriles
An Application Scientist's Guide to Evaluating the Greenness of Synthetic Routes to α,β-Unsaturated Nitriles
Introduction
α,β-Unsaturated nitriles are pivotal structural motifs in a vast array of industrially significant compounds, from the high-volume polymer precursor acrylonitrile to complex, biologically active pharmaceuticals.[1] Their synthesis, however, presents a classic challenge in chemical manufacturing: balancing efficiency and cost with environmental responsibility.[1] Traditional synthetic methods often rely on stoichiometric reagents, harsh conditions, and hazardous materials, generating significant waste streams that are both economically and ecologically costly.[2][3][4]
As the chemical industry pivots towards more sustainable practices, it is imperative for researchers and process chemists to critically evaluate synthetic routes not just by yield, but by their intrinsic "greenness." This guide provides a comparative analysis of common and emerging synthetic routes to α,β-unsaturated nitriles, grounded in the principles of green chemistry. We will move beyond a simple recitation of protocols to a deeper analysis of the causality behind experimental choices, empowering you to select and design syntheses that are not only effective but also environmentally benign.
Pillar 1: Defining and Quantifying "Greenness" in Chemical Synthesis
To objectively compare synthetic routes, we must first define the metrics by which we measure their environmental impact. While a dozen principles guide green chemistry, a few key quantitative metrics provide a tangible assessment of a reaction's efficiency and waste profile.[5][6][7]
| Metric | Calculation | Significance & Interpretation |
| Atom Economy (AE) | (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% | Introduced by Barry Trost, AE measures the theoretical efficiency of a reaction, indicating how many atoms from the reactants are incorporated into the final product.[8][9][10] A higher AE signifies less waste generated as byproducts. Addition and rearrangement reactions can achieve 100% AE, while substitutions and eliminations are inherently less economical.[9] |
| Environmental Factor (E-Factor) | Total Mass of Waste (kg) / Mass of Product (kg) | Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by considering not just byproducts but also solvent losses, reagent excesses, and workup materials.[5][11] A lower E-Factor is desirable. The pharmaceutical industry historically has very high E-Factors (25-100+).[2] |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that accounts for the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process.[7][11] It provides a complete picture of the process efficiency. A lower PMI indicates a greener process. |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | RME connects the theoretical concept of Atom Economy with the practical outcome (yield) of a reaction.[6][11] It offers a more realistic view of a reaction's efficiency than yield alone. |
Beyond these quantitative measures, a holistic evaluation must also consider qualitative factors such as the toxicity of reagents (e.g., metal cyanides), the use of renewable vs. depleting feedstocks, energy consumption (reaction temperature and time), and the nature of the catalyst (precious vs. earth-abundant, recyclable vs. single-use).[2]
Pillar 2: A Comparative Analysis of Key Synthetic Strategies
We will now evaluate four principal strategies for synthesizing α,β-unsaturated nitriles, comparing their mechanisms, providing representative protocols, and assessing their green credentials.
The Knoevenagel Condensation: A Classic Route Reimagined
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or cyanoacetate.[1]
Traditional Approach: This reaction is traditionally performed using a stoichiometric excess of a strong base (e.g., KOH, NaOH) at elevated temperatures.[1] This approach suffers from significant drawbacks, including side reactions like self-aldol condensation and the Cannizzaro reaction, which diminish atom economy and generate copious waste.[1]
Greener Innovations: Modern advancements have significantly improved the environmental profile of the Knoevenagel condensation.
-
Catalysis: The use of catalytic amounts of base, or heterogeneous catalysts like zeolites or functionalized ionic liquids, minimizes waste.[12][13]
-
Solvent Choice: Performing the reaction in water or under solvent-free conditions drastically reduces the E-Factor and PMI.[14][15][16]
Workflow: Knoevenagel Condensation
Caption: Green Knoevenagel Condensation Workflow.
Experimental Protocol: Aqueous Knoevenagel Condensation Catalyzed by [Bmim][OAc] [12]
-
To a 25 mL round-bottom flask, add the substituted aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 5 mL of distilled water to the flask.
-
Introduce 1-butyl-3-methylimidazolium acetate [Bmim][OAc] (20 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically within minutes), the solid product precipitates out of the aqueous solution.
-
Isolate the product by simple filtration, wash with cold water, and dry. The aqueous filtrate containing the ionic liquid catalyst can be recovered and reused.
Greenness Evaluation (Knoevenagel):
| Method | Atom Economy (AE) | E-Factor / PMI | Key Advantages | Key Disadvantages |
| Traditional (Stoichiometric Base) | High (Theoretically, only water is a byproduct) | Very High (due to excess base, organic solvents, and workup) | Well-established, versatile | Significant waste, harsh conditions, side reactions.[1] |
| Green (Catalytic, Aqueous) | High | Low | Mild conditions, high yields (90-97%), recyclable catalyst, minimal waste, simple workup.[12] | Catalyst synthesis may add steps; substrate scope can be limited. |
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE)
The Wittig and HWE reactions are powerful and widely used methods for forming C=C bonds with high stereocontrol. However, their green credentials are often questioned due to poor atom economy.
-
Wittig Reaction: Utilizes a phosphonium ylide, generating a stoichiometric amount of triphenylphosphine oxide (Ph₃PO) as a byproduct.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion and produces a water-soluble phosphate byproduct, which is easier to remove than Ph₃PO, but still represents significant waste.[17]
The primary drawback of both methods is their inherently low atom economy. For a typical reaction forming cinnamonitrile from benzaldehyde, the AE can be as low as 30-40% due to the large mass of the phosphorus-containing byproduct.
Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Pathway.
Experimental Protocol: HWE Synthesis of an α,β-Unsaturated Nitrile [18]
-
In a flask under an inert atmosphere, dissolve the α-cyano phosphonate reagent (1.1 equiv) in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 equiv) portion-wise to generate the carbanion.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the phosphate byproduct.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Greenness Evaluation (Olefination):
| Method | Atom Economy (AE) | E-Factor / PMI | Key Advantages | Key Disadvantages |
| Wittig/HWE | Very Low | High | High reliability, excellent stereocontrol (often E-selective), broad substrate scope.[17][19] | Extremely poor atom economy, generates stoichiometric high-mass waste.[20] |
Strategies to improve the greenness of these reactions often focus on catalytic variants or tandem reactions where the phosphine oxide "waste" is used as a catalyst for a subsequent step, though these are not yet broadly applicable.[20]
Modern Catalytic Routes: The Sustainable Frontier
The most significant advances in the green synthesis of α,β-unsaturated nitriles have come from the development of novel catalytic systems, particularly those using earth-abundant, non-toxic metals.
Manganese-Catalyzed Direct Coupling: A standout example involves the direct coupling of α-saturated nitriles with aldehydes, catalyzed by a manganese pincer complex.[1] This reaction proceeds at room temperature, requires no base or other additives, and generates only water as a byproduct.[1][21] In many cases, the nitrile reactant can also serve as the solvent, dramatically improving the process mass intensity.[21]
Workflow: Mn-Catalyzed Direct Coupling
Caption: Manganese-Catalyzed Green Synthesis Workflow.
Experimental Protocol: Mn-Catalyzed Synthesis of Cinnamonitrile [1]
-
In a nitrogen-filled glovebox, charge a screw-capped vial with the manganese pincer catalyst (e.g., 2 mol%).
-
Add benzaldehyde (1.0 mmol).
-
Add acetonitrile (used as both reactant and solvent, e.g., 3 mL).
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by gas chromatography (GC) to determine conversion and yield. The β-hydroxynitrile may be observed as an intermediate.[1]
-
Upon completion, the product can be isolated by removing the excess acetonitrile under vacuum and subsequent purification if necessary.
Greenness Evaluation (Catalysis):
| Method | Atom Economy (AE) | E-Factor / PMI | Key Advantages | Key Disadvantages |
| Mn-Catalyzed Coupling | Very High (~95%+) | Very Low | Excellent AE, water is the only byproduct, mild/base-free conditions, uses earth-abundant metal, nitrile can be the solvent.[1][21] | Catalyst may be complex to synthesize and require inert atmosphere techniques. |
| Fe-Catalyzed Tandem Reaction | High | Low | Uses air as a green oxidant, starts from alcohols instead of aldehydes, mild conditions.[22] | Requires malononitrile as the nitrile source, limiting product scope. |
Pillar 3: Comparative Summary and Strategic Recommendations
The choice of synthetic route is always a balance of factors, including scale, cost, required purity, and available equipment. However, by integrating green chemistry metrics into this decision-making process, a more sustainable choice can be made.
Overall Comparison of Synthetic Routes:
| Metric | Knoevenagel (Green) | HWE Olefination | Mn-Catalyzed Coupling |
| Atom Economy | High | Very Low | Very High |
| Byproducts | Water | Stoichiometric Phosphate | Water |
| Reagents | Catalytic Base | Stoichiometric Base & Phosphonate | Catalytic Mn-Complex |
| Solvents | Water / Solvent-Free | Anhydrous Organic Solvents | Nitrile Reactant / Minimal |
| Conditions | Room Temp to Mild Heat | 0°C to Room Temp | Room Temperature |
| Overall Greenness | Good | Poor | Excellent |
Recommendations for the Practicing Scientist:
-
For Maximum Greenness and Large-Scale Production: The manganese-catalyzed direct coupling of nitriles and aldehydes is unequivocally the superior choice.[1] Its exceptional atom economy, generation of only water as a byproduct, and mild, base-free conditions make it an ideal target for process development. The primary investment is in the synthesis or acquisition of the pincer catalyst.
-
For Versatility and Simplicity in a Lab Setting: A green Knoevenagel condensation using a recyclable catalyst in water is an excellent and practical option.[12] It avoids hazardous solvents and reagents, features a simple workup, and is highly effective for aldehydes reacting with active methylene compounds like malononitrile.
-
For Complex Targets Requiring High Stereoselectivity: The Horner-Wadsworth-Emmons reaction remains a valuable tool when its poor atom economy can be tolerated, such as in the synthesis of complex, high-value molecules (e.g., pharmaceuticals) on a small scale.[23][24] The priority here is achieving the correct molecular architecture, but chemists should be aware of the significant waste generated.
Conclusion
The synthesis of α,β-unsaturated nitriles offers a clear case study in the evolution of chemical synthesis towards greener methodologies. While classic reactions like the Knoevenagel and HWE remain useful, their environmental drawbacks are significant. Modern, catalyst-driven approaches, particularly those utilizing earth-abundant metals like manganese, demonstrate that high efficiency and environmental stewardship are not mutually exclusive. By applying the metrics of atom economy, E-Factor, and PMI, and by critically evaluating the entire lifecycle of a reaction, researchers can move beyond simply making molecules to designing syntheses that are truly elegant, efficient, and sustainable.
References
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Subramanian, T., Luo, J., Liang, Y., & Milstein, D. (2023). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science. Available at: [Link]
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Verkade, J. G., et al. Direct Synthesis of α,β-Unsaturated Nitriles Catalyzed by Nonionic Superbases. Figshare. Available at: [Link]
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Subramanian, T., Luo, J., Liang, Y., & Milstein, D. (2023). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. PMC. Available at: [Link]
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Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. Available at: [Link]
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Various Authors. (Year). A Convenient Synthesis of α,β-Unsaturated Nitriles. ResearchGate. Available at: [Link]
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Various Authors. (Year). Catalytic α, β‐unsaturated nitriles from secondary alcohols. ResearchGate. Available at: [Link]
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Various Authors. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journals. Available at: [Link]
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Subramanian, T., Luo, J., Liang, Y., & Milstein, D. (2023). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. RSC Publishing. Available at: [Link]
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Various Authors. (Year). Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (Year). Strategies for the synthesis of α,β-unsaturated nitriles from α-saturated nitriles. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. PubMed. Available at: [Link]
-
Various Authors. (Year). Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Green Chemistry (RSC Publishing). Available at: [Link]
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Various Authors. (Year). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
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Various Authors. (Year). Relative environmental impact of all synthesis methods; normalization. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]
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Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]
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Various Authors. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link]
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Various Authors. (Year). 1 Green Chemistry Metrics. Wiley-VCH. Available at: [Link]
- Various Authors. (Year). Method for preparing unsaturated nitriles. Google Patents.
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Various Authors. (Year). Green Chemistry Metrics. Springer. Available at: [Link]
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Various Authors. (2025). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (Year). METRICS. Green Chemistry Toolkit. Available at: [Link]
-
Various Authors. (2025). Synthesis of α,β-unsaturated aldehydes and nitriles via cross-metathesis reactions using Grubbs' catalysts. ResearchGate. Available at: [Link]
-
Various Authors. (Year). Cyanation. Wikipedia. Available at: [Link]
- Various Authors. (Year). Process for the cyanation of aldehydes. Google Patents.
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Various Authors. (Year). Atom economy. Wikipedia. Available at: [Link]
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Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Organic Chemistry Portal. Available at: [Link]
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Various Authors. (Year). Cleaning Up With Atom Economy. American Chemical Society. Available at: [Link]
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Various Authors. (2025). Improving the Atom Efficiency of the Wittig Reaction by a "Waste as Catalyst/Co-catalyst" Strategy. ResearchGate. Available at: [Link]
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Various Authors. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR. Available at: [Link]
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Various Authors. (2025). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link]
-
Various Authors. (Year). Development of green synthetic routes for organic compounds. International Journal of Advanced Chemistry Research. Available at: [Link]
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Various Authors. (2025). A green synthesis of α,β-unsaturated carbonyl compounds from glyceraldehyde acetonide. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Whose Green? Reflecting on alternative routes to chemicals production. Allegra Lab. Available at: [Link]
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Various Authors. (2025). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. ACS Figshare. Available at: [Link]
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Various Authors. (2024). Environmental Impact of Synthetic Chemicals: Balancing Innovation and Sustainability. Research and Reviews. Available at: [Link]
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Various Authors. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. MDPI. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-chloro-2-methylbut-2-enenitrile
Topic: Personal protective equipment for handling 4-chloro-2-methylbut-2-enenitrile Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Zero-Exposure" Mandate
Handling 4-chloro-2-methylbut-2-enenitrile requires a departure from standard organic synthesis safety protocols. As a Senior Application Scientist, I must clarify the specific hazard profile: this compound combines the acute toxicity of a nitrile with the potent alkylating reactivity of an allylic chloride .
Standard laboratory PPE (single-layer nitrile gloves and safety glasses) is insufficient for direct handling. The lipophilic nature of this molecule allows rapid dermal absorption, while its volatility presents an immediate inhalation risk. This guide outlines a "Defense in Depth" strategy designed to prevent sensitization and acute toxicity.
Part 1: The Chemical Hazard Profile
To select the correct PPE, we must understand the enemy. This compound presents a dual-threat mechanism of action:
| Hazard Class | Mechanism of Action | Operational Implication |
| Allylic Chloride | Alkylating Agent: The C-Cl bond is highly reactive (electrophilic). It can alkylate DNA and proteins, causing blistering (vesicant action) and potential mutagenicity. | Lachrymator Risk: Vapors will cause immediate, severe eye and respiratory irritation. Skin Permeation: Rapidly penetrates standard rubber. |
| Nitrile Moiety | Metabolic Toxicity: Once absorbed, the nitrile group can be metabolized by Cytochrome P450 enzymes to release cyanide ions (CN⁻), inhibiting mitochondrial respiration. | Systemic Toxicity: Dermal exposure can lead to delayed systemic hypoxia (headache, dizziness) even without a chemical burn. |
| Physical State | Volatile Liquid: High vapor pressure relative to molecular weight. | Inhalation Risk: Fume hood use is non-negotiable. |
Part 2: The PPE Matrix (Personal Protective Equipment)
Rationale: Standard exam gloves (4-mil nitrile) degrade rapidly when exposed to chlorinated alkyls. We utilize a Double-Gloving Protocol with chemically resistant laminate liners.
1. Hand Protection (Critical Control Point)
Do NOT rely on standard disposable nitrile gloves alone.
-
Primary Barrier (Inner Layer): Silver Shield® / 4H® (PE/EVAL Laminate) .
-
Why: These multi-layer laminates provide >4-hour breakthrough time against chlorinated hydrocarbons and small organic nitriles.
-
-
Secondary Barrier (Outer Layer): Heavyweight Nitrile (minimum 8 mil) or Neoprene .
-
Why: Laminate gloves are baggy and slippery. The outer nitrile glove provides dexterity, grip, and mechanical protection for the inner liner.
-
-
Technique: Tape the cuff of the inner glove to the lab coat sleeve (Tyvek) to create a sealed system.
2. Respiratory Protection
-
Primary Control: All work must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Emergency Only): Full-face respirator with OV (Organic Vapor) cartridges.
-
Note: Do not use N95 masks; they offer zero protection against organic vapors.
-
3. Eye & Face Protection [1][2][3]
-
Requirement: Chemical Splash Goggles (indirect vented) AND a Face Shield (8-inch).
-
Why: Safety glasses leave gaps. An allylic chloride splash to the face is a lachrymatory event that can blind a researcher instantly, preventing them from reaching the eyewash station.
4. Body Protection
-
Standard: Cotton lab coat (fire resistant).
-
Enhanced (Recommended): Tyvek® sleeve covers or a disposable chemically resistant apron (e.g., polyethylene) to prevent sleeve saturation during transfer operations.
Part 3: Operational Workflow & Visualization
The following diagram illustrates the "Safe Transfer Protocol" designed to minimize aerosol generation and exposure duration.
Figure 1: Operational workflow emphasizing the containment zone. Note that open pouring is prohibited; syringe or cannula transfer is required to prevent vapor release.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation
-
Check Engineering Controls: Verify fume hood flow is active. Clear the hood deck of unnecessary clutter to prevent turbulence.
-
Prepare Quench Solution: Have a beaker of 10% Sodium Hypochlorite (Bleach) or dilute NaOH ready in the hood before starting. This is for immediate decontamination of tips/needles.
-
Don PPE: Put on laminate gloves first, tape to sleeves, then don outer nitrile gloves.
Phase 2: Active Handling
-
Vessel Venting: If the reagent is stored cold, allow it to warm to room temperature inside the hood before opening to prevent pressure buildup or condensation.
-
Transfer Method:
-
Preferred: Cannula transfer (double-tipped needle) for volumes >20 mL.
-
Acceptable: Glass syringe with Luer-lock needle for small volumes.
-
Prohibited: Open pouring from a bottle. The "glug" effect creates aerosols that will defeat the hood's capture velocity.
-
-
Drip Management: Keep a chemically resistant tray under the transfer area. Place a dry absorbent pad (Chem-sorb) directly under the connection points.
Phase 3: Decontamination & Doffing
-
Primary Decon: Rinse outer gloves with water/soap inside the hood before removing them.
-
Doffing Sequence:
-
Remove outer nitrile gloves (dispose as hazardous waste).
-
Untape laminate gloves.
-
Remove laminate gloves by peeling from the cuff, ensuring skin does not touch the outer surface.
-
-
Hygiene: Wash hands thoroughly with soap and cool water (warm water opens pores, increasing absorption risk if residue remains).
Part 5: Emergency & Disposal Plan
| Scenario | Immediate Action | Technical Note |
| Skin Splash | 1. Drench: Immediate water rinse (15 min).[1] 2. Peel: Remove clothing while rinsing.[2][4][5] 3. Alert: Seek medical aid (Cyanide risk).[5] | Do not use organic solvents (ethanol/DMSO) to clean skin; this accelerates absorption. |
| Eye Exposure | 1. Flush: Eyewash station for 15 mins. 2. Hold: Force eyelids open. | Lachrymators cause blepharospasm (involuntary closing of eyelids); you must physically hold them open. |
| Spill (<50mL) | 1. Evacuate: Clear area. 2. Absorb: Use spill pads (Vermiculite). 3. Neutralize: Treat pads with bleach solution. | Do not use paper towels; they increase surface area for evaporation. |
| Waste Disposal | Segregate as "Halogenated Organic Waste + Toxic" . | Do not mix with strong acids (risk of HCN generation) or strong oxidizers (fire risk). |
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 14631560, 4-chloro-2-methylbut-2-enenitrile. PubChem. [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile vs. Laminate Performance. Yale University EHS. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
